molecular formula C18H23N3O2 B1396683 Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate CAS No. 205264-33-1

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Cat. No.: B1396683
CAS No.: 205264-33-1
M. Wt: 313.4 g/mol
InChI Key: WVMXGIDINZEYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-isoquinolin-1-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMXGIDINZEYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711438
Record name tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205264-33-1
Record name tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (CAS No. 205264-33-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a validated synthetic pathway, and its analytical characterization. Furthermore, it explores the pharmacological significance of the isoquinoline-piperazine scaffold, particularly its role as a key intermediate in the development of ligands targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders. This whitepaper serves as a crucial resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold

The fusion of an isoquinoline nucleus with a piperazine ring creates a privileged scaffold in medicinal chemistry. Isoquinoline and its derivatives are present in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.

This compound (CAS No. 205264-33-1) emerges as a pivotal intermediate, combining these two valuable moieties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise functionalization, making it an ideal starting material for the synthesis of diverse compound libraries for high-throughput screening. Its primary utility lies in the synthesis of potent and selective ligands for G-protein coupled receptors (GPCRs), most notably dopamine receptors.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 205264-33-1[ChemScene]
Molecular Formula C₁₈H₂₃N₃O₂[ChemScene]
Molecular Weight 313.39 g/mol [ChemScene]
Appearance Solid
Purity ≥95%[ChemScene]
Topological Polar Surface Area (TPSA) 45.67 Ų[ChemScene]
LogP (predicted) 3.2919[ChemScene]
Hydrogen Bond Donors 0[ChemScene]
Hydrogen Bond Acceptors 4[ChemScene]
Rotatable Bonds 1[ChemScene]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32[ChemScene]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol outlines a reliable method for its preparation.

Reaction Scheme

Synthesis_of_Tert-butyl_4-(isoquinolin-1-yl)piperazine-1-carboxylate 1-Chloroisoquinoline 1-Chloroisoquinoline (Starting Material) Reaction Nucleophilic Aromatic Substitution 1-Chloroisoquinoline->Reaction Boc_Piperazine Tert-butyl piperazine-1-carboxylate (Reagent) Boc_Piperazine->Reaction Product This compound (Final Product) Reaction->Product Base, Solvent Heat

Caption: Synthesis of the target compound via nucleophilic aromatic substitution.

Experimental Procedure

Materials:

  • 1-Chloroisoquinoline

  • Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloroisoquinoline (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants, followed by the addition of DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Rationale for Experimental Choices:

  • The use of a high-boiling point aprotic polar solvent like DMF facilitates the dissolution of the reactants and allows for the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

  • A non-nucleophilic base is crucial to neutralize the hydrochloric acid formed during the reaction without competing with the piperazine nucleophile.

  • An excess of Boc-piperazine can be used to drive the reaction to completion.

  • Standard aqueous work-up procedures are employed to remove the solvent, excess base, and other water-soluble impurities.

  • Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons (typically in the aromatic region, δ 7.5-8.5 ppm), the piperazine ring protons (broad signals in the δ 3.0-4.0 ppm region), and a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.5 ppm.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will display signals for the carbons of the isoquinoline ring (δ 120-160 ppm), the piperazine ring (δ 40-50 ppm), the carbonyl carbon of the Boc group (around δ 155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).[1][2]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 314.4.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate at approximately 1690-1710 cm⁻¹, C-N stretching vibrations, and aromatic C-H and C=C stretching frequencies.

Pharmacological Context and Applications in Drug Discovery

The this compound scaffold is a cornerstone for the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes. These receptors are pivotal in regulating motor control, motivation, and reward pathways, and their dysfunction is implicated in conditions such as Parkinson's disease, schizophrenia, and substance use disorders.

Dopamine D3 Receptor Ligands

There is significant interest in developing selective D3 receptor ligands. The structural similarity between D2 and D3 receptors presents a challenge in achieving selectivity. The isoquinoline-piperazine core of the title compound serves as a versatile platform for introducing various substituents to explore the structure-activity relationships (SAR) that govern D3 receptor affinity and selectivity.

Dopamine_Receptor_Targeting Target_Compound This compound Deprotection Boc Deprotection (e.g., TFA, HCl) Target_Compound->Deprotection Intermediate 4-(Isoquinolin-1-yl)piperazine Deprotection->Intermediate Functionalization Further Functionalization (e.g., Amidation, Alkylation) Intermediate->Functionalization Final_Ligands Diverse Dopamine Receptor Ligands Functionalization->Final_Ligands

Caption: Workflow for developing dopamine receptor ligands from the title compound.

Experimental Workflow: Dopamine D3 Receptor Binding Assay

A common method to evaluate the affinity of newly synthesized compounds for the D3 receptor is a competitive radioligand binding assay.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).[3][4]

  • A suitable radioligand, such as [³H]-Spiperone or [³H]-7-OH-DPAT.[3][5]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Test compounds (synthesized from the title intermediate) at various concentrations.

  • A non-specific binding determinator (e.g., haloperidol or (+)-butaclamol).[6]

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).[4][5]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Self-Validation and Causality: This protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D3 antagonist). The specific binding is calculated by subtracting the non-specific binding from the total binding. The dose-dependent inhibition of specific binding by the test compound validates its interaction with the receptor.

Safety and Handling

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its versatile structure allows for the synthesis of a wide range of novel compounds, particularly those targeting dopamine receptors. This guide has provided a detailed overview of its properties, synthesis, characterization, and pharmacological relevance, offering a solid foundation for researchers to leverage this compound in their quest for new and improved therapeutics for neurological and psychiatric disorders.

References

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional molecule in modern medicinal chemistry. We will delve into the precise determination of its molecular weight, detailing both theoretical calculations and empirical verification via mass spectrometry. This document further outlines a robust, field-proven protocol for its synthesis via palladium-catalyzed Buchwald-Hartwig amination, complete with a self-validating analytical workflow for structural confirmation and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide explains the causality behind critical experimental choices and highlights the molecule's utility as a versatile scaffold for the development of novel therapeutics.

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds. These "privileged structures" serve as high-affinity anchors for various protein targets. The isoquinoline nucleus is one such scaffold, forming the backbone of numerous natural alkaloids and synthetic molecules with activities ranging from anticancer to antimicrobial and neuroprotective effects.[1][2][3] Similarly, the piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to improve physicochemical properties like solubility and to serve as a versatile linker connecting different pharmacophores.[4]

The compound this compound, CAS 205264-33-1, strategically combines these two powerful moieties.[1] The molecule features an isoquinoline ring linked to a piperazine scaffold, with the distal nitrogen protected by a tert-butyloxycarbonyl (Boc) group. This design makes it an exceptionally valuable intermediate for several reasons:

  • Vectorial Synthesis: The mono-Boc protection allows for selective chemical modifications. The isoquinoline ring can be functionalized, or the Boc group can be readily removed under acidic conditions to expose a secondary amine for subsequent coupling reactions.

  • Fragment-Based Discovery: It serves as an advanced fragment for screening campaigns, presenting a validated heterocyclic system ready for elaboration.

  • Library Synthesis: It is an ideal starting material for creating diverse chemical libraries for structure-activity relationship (SAR) studies, particularly for targets that recognize the N-aryl piperazine pharmacophore.

This guide provides the core technical data and methodologies required to confidently synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical and Molecular Weight Characteristics

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work, from reaction stoichiometry to analytical interpretation.

Core Compound Data

The fundamental quantitative data for this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound-
Synonym(s) 1-Boc-4-isoquinolin-1-yl-piperazine[1]
CAS Number 205264-33-1[1]
Molecular Formula C₁₈H₂₃N₃O₂[1]
Average Molecular Weight 313.39 g/mol [1]
Monoisotopic Mass 313.17903 DaCalculated
Molecular Weight: Theory and Empirical Verification

The molecular weight is the most critical parameter for confirming the identity of a synthesized compound. It is essential to distinguish between the average molecular weight used for bulk stoichiometry and the monoisotopic mass observed in high-resolution mass spectrometry (HRMS).

  • Theoretical Average Molecular Weight: This value (313.39 g/mol ) is calculated using the weighted average of the natural abundances of all stable isotopes of each element in the formula (C₁₈H₂₃N₃O₂). It is the correct value to use when measuring reagents by mass for chemical reactions.

  • Theoretical Monoisotopic Mass: This value (313.17903 Da) is calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is precisely measured by HRMS and is the definitive confirmation of elemental composition.

Expert Insight: The Challenge of Mass Spectrometry with Boc-Protected Amines The Boc protecting group is notoriously labile under certain analytical conditions. In mass spectrometry, particularly with energetic ionization sources or in-source fragmentation, the Boc group can cleave, leading to the observation of fragment ions instead of, or in addition to, the desired parent molecular ion.[5][6] A common fragmentation is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da). Therefore, the choice of a "soft" ionization technique is paramount for unambiguous verification. Electrospray Ionization (ESI) is generally well-suited for this purpose, as it imparts minimal excess energy to the analyte.

This protocol describes a self-validating method to confirm the molecular weight of the title compound.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A single quadrupole or ion trap is sufficient for nominal mass confirmation, while a Time-of-Flight (TOF) or Orbitrap analyzer is required for high-resolution mass measurement.

  • Analysis Mode: Operate the instrument in positive ion mode. The basic nitrogen atoms of the piperazine and isoquinoline moieties are readily protonated.

  • Data Acquisition: Infuse the sample solution directly or via a liquid chromatography system into the ESI source. Acquire the mass spectrum over a range of m/z 100-500.

  • Expected Result & Validation: The primary ion observed should be the protonated molecule, [M+H]⁺.

    • Nominal Mass Confirmation: A peak should be observed at m/z 314.4 (313.4 + 1.0).

    • High-Resolution Confirmation (HRMS): The measured m/z should be within 5 ppm of the theoretical value for [C₁₈H₂₄N₃O₂]⁺, which is 314.18630 .

    • Troubleshooting: If a significant peak at m/z 214.1 is observed, this corresponds to the [M-Boc+H]⁺ fragment and indicates in-source fragmentation. To mitigate this, reduce the fragmentor or cone voltage on the instrument to ensure a gentler ionization process.[7]

Synthesis and Purification Workflow

The most reliable and scalable method for constructing the C-N bond between the isoquinoline and piperazine rings is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction is highly efficient for forming bonds between aryl halides and amines.[8]

Reaction Scheme

The reaction couples 1-chloroisoquinoline with commercially available N-Boc-piperazine.[9]

Caption: Palladium-catalyzed Buchwald-Hartwig amination.

Step-by-Step Synthetic Protocol

Causality Note: This protocol employs a third-generation palladium pre-catalyst system with a bulky phosphine ligand (Xantphos) and a strong, non-nucleophilic base (NaO-t-Bu). This combination is crucial for achieving high catalytic turnover and preventing side reactions, especially with the potentially coordinating nitrogen atoms of the substrates. An inert atmosphere is mandatory to protect the catalyst and ligand from oxidative degradation.

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-chloroisoquinoline (1.0 eq.), N-Boc-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and Xantphos (0.02 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-chloroisoquinoline is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to elute the pure product.

Purification and Analysis Workflow

A systematic workflow ensures the isolation of a pure, well-characterized compound.

G start Crude Reaction Mixture quench Quench with H₂O start->quench extract Liquid-Liquid Extraction (EtOAc / H₂O) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify characterize Analytical Characterization purify->characterize pure_product Pure Product (>95%) characterize->pure_product

Caption: Post-synthesis purification and validation workflow.

A Self-Validating System: Analytical Characterization

The successful synthesis is only validated when the structure and purity of the final compound are unequivocally confirmed through orthogonal analytical techniques.

  • Mass Spectrometry (MS): As detailed in Protocol 2.2.1, ESI-MS confirms that the product has the correct molecular weight, providing the most direct evidence of a successful reaction.

  • Nuclear Magnetic Resonance (¹H NMR): This technique provides confirmation of the molecular structure. Key expected signals in CDCl₃ would include:

    • ~8.2-7.5 ppm: A series of multiplets corresponding to the 6 aromatic protons of the isoquinoline ring.

    • ~4.0-3.8 ppm: A multiplet corresponding to the 4 protons on the piperazine ring adjacent to the Boc group.

    • ~3.4-3.2 ppm: A multiplet corresponding to the 4 protons on the piperazine ring adjacent to the isoquinoline ring.

    • ~1.5 ppm: A large singlet, integrating to 9 protons, characteristic of the tert-butyl group of the Boc protectorate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid or TFA. A pure sample should exhibit a single major peak, allowing for purity determination by peak area integration (e.g., >95%).

Conclusion and Future Applications

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. This guide has established its precise molecular weight of 313.39 g/mol and provided a robust, well-rationalized workflow for its synthesis and characterization. The inherent modularity of this compound—allowing for either functionalization of the isoquinoline core or deprotection and subsequent reaction at the piperazine nitrogen—renders it a highly valuable intermediate. By leveraging the principles and protocols outlined herein, researchers can confidently produce and utilize this scaffold to build diverse molecular libraries and probe complex biological systems, paving the way for the next generation of therapeutics.

References

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate synthesis pathway overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The convergence of the isoquinoline scaffold, a privileged structure in numerous natural products and pharmaceuticals, with the versatile piperazine linker, makes this compound a focal point for drug discovery programs. This technical guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, with a focus on the underlying chemical principles, optimization strategies, and practical experimental protocols. We will dissect two primary synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, is structurally defined by a C-N bond linking the C1 position of the isoquinoline ring to a nitrogen atom of N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the second piperazine nitrogen, allowing for selective functionalization in subsequent synthetic steps.

A retrosynthetic analysis logically disconnects this key C-N bond, identifying two primary synthons: an electrophilic isoquinoline species and a nucleophilic piperazine species. This leads to two dominant forward-synthetic strategies:

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr): This approach utilizes a 1-haloisoquinoline (typically 1-chloroisoquinoline) as the electrophile, which directly reacts with the secondary amine of N-Boc-piperazine.

  • Strategy B: Buchwald-Hartwig Amination: This modern cross-coupling reaction employs a palladium catalyst and a specialized ligand to mediate the same bond formation, often under milder conditions and with higher efficiency.

This guide will explore the mechanistic basis, practical considerations, and comparative advantages of each pathway.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway represents a classical and often cost-effective method for forging aryl-amine bonds.[1] The reaction is predicated on the ability of an electron-deficient aromatic ring to accept nucleophilic attack, leading to the displacement of a suitable leaving group.

Mechanistic Principle

The isoquinoline ring system, containing an electronegative nitrogen atom, is inherently more susceptible to nucleophilic attack than a corresponding benzene ring. This effect is most pronounced at the C1 position. The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Addition: The secondary amine of N-Boc-piperazine attacks the C1 carbon of 1-chloroisoquinoline, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the final product.

The presence of electron-withdrawing groups on the aromatic ring typically accelerates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[3][4] While the isoquinoline core itself provides sufficient activation, the reaction often requires thermal energy to overcome the initial activation barrier.

Diagram: SNAr Mechanism

Caption: The addition-elimination mechanism for SNAr.

Practical Implementation
  • Starting Materials: The key precursors are 1-chloroisoquinoline and tert-butyl piperazine-1-carboxylate. 1-chloroisoquinoline can be synthesized from isoquinoline N-oxide and phosphorus oxychloride or purchased commercially.[5] Tert-butyl piperazine-1-carboxylate is a widely available reagent.[6]

  • Reaction Conditions: The reaction is typically performed by heating the reactants in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP at temperatures ranging from 80 to 150 °C. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often included to neutralize the HCl generated during the reaction.

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient alternative to traditional methods.[7] This palladium-catalyzed cross-coupling reaction allows for the coupling of a broad range of amines with aryl and heteroaryl halides or triflates under relatively mild conditions.[8][9]

Mechanistic Principle

The reaction proceeds through a catalytic cycle involving a palladium(0) active species. While the detailed mechanism can be complex and ligand-dependent, the generally accepted key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 1-chloroisoquinoline to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The N-Boc-piperazine coordinates to the Pd(II) center. A base then deprotonates the bound amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly influencing reaction efficiency and scope.[7][10]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) pd0->oa_complex + Ar-X amido_complex Palladium Amido Complex (L)₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex + HNR₂ - HX (via Base) amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination l1 Ar-X = 1-Chloroisoquinoline l2 HNR₂ = N-Boc-piperazine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Practical Implementation
  • Catalytic System: A typical system consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base.

    • Ligands: Sterically hindered, electron-rich monodentate ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., BINAP, DPPF) are highly effective for coupling with heteroaryl chlorides.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like K₃PO₄ or LHMDS can also be used.

  • Reaction Conditions: The reaction is typically run under an inert atmosphere (argon or nitrogen) to protect the catalyst. Anhydrous aprotic solvents like toluene, dioxane, or THF are preferred. Temperatures generally range from 80 to 110 °C, which is often milder than the conditions required for SNAr.

Comparative Analysis of Synthetic Pathways

The selection between SNAr and Buchwald-Hartwig amination depends on factors such as substrate sensitivity, desired yield, cost, and scalability.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Principle Addition-EliminationPd-Catalyzed Cross-Coupling
Key Reagents 1-Chloroisoquinoline, N-Boc-piperazine, Base (e.g., K₂CO₃)1-Chloroisoquinoline, N-Boc-piperazine, Pd-catalyst, Ligand, Base (e.g., NaOtBu)
Conditions High Temperature (80-150 °C)Moderate Temperature (80-110 °C), Inert Atmosphere
Typical Yield Moderate to GoodGood to Excellent
Advantages Lower cost, simpler setup, no heavy metal catalystHigher yields, milder conditions, broader substrate scope
Disadvantages Harsher conditions, may have lower yields, limited scopeHigher cost (catalyst/ligand), requires inert atmosphere, potential metal contamination

Detailed Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative procedure for the synthesis of this compound, optimized for laboratory scale.

Materials and Reagents
  • 1-Chloroisoquinoline (CAS: 19493-44-8)

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (CAS: 57260-71-6)[6]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (CAS: 51364-51-3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (CAS: 564483-18-7)

  • Sodium tert-butoxide (NaOtBu) (CAS: 865-48-5)

  • Anhydrous Toluene (CAS: 108-88-3)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Celite®

Equipment
  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.06 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (5 mL), followed by 1-chloroisoquinoline (1.0 mmol) and N-Boc-piperazine (1.2 mmol).

  • Reaction: Seal the tube and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination provides researchers with flexibility based on project-specific requirements. While SNAr offers a straightforward, metal-free approach, the Buchwald-Hartwig reaction provides a more robust and efficient pathway, characterized by milder conditions and typically higher yields. The protocols and insights provided in this guide are intended to empower researchers in the fields of chemical synthesis and drug development to confidently and efficiently produce this critical molecular intermediate.

References

A Technical Guide to Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold

The fusion of an isoquinoline nucleus with a piperazine moiety creates a privileged scaffold in modern medicinal chemistry. This combination is found in a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications.[1][2] Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system. The isoquinoline portion offers a rigid, aromatic structure capable of various interactions with biological targets, while the piperazine ring provides a versatile linker that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[3][4] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis, making it an invaluable tool for drug discovery and development.[4]

Synthesis and Mechanism: The Buchwald-Hartwig Amination

The principal synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful transformation enables the formation of a carbon-nitrogen bond between an aryl halide (1-chloroisoquinoline) and a primary or secondary amine (tert-butyl piperazine-1-carboxylate). The reaction is favored for its high efficiency and broad substrate scope.[5]

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0)/palladium(II) interchange. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloroisoquinoline to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Tert-butyl piperazine-1-carboxylate coordinates to the palladium center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 1-Chloroisoquinoline Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine Boc-Piperazine Amine->Amine_Coordination Pd_Amine_Complex [Ar-Pd(II)(L2)(H-Amine)]+X- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Base Base Base->Deprotonation Pd_Amido_Complex Ar-Pd(II)(L2)-Amine Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product This compound Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with N-Boc-piperazine.[5][6]

Materials:

  • 1-Chloroisoquinoline

  • Tert-butyl piperazine-1-carboxylate hydrochloride[7]

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with 1-chloroisoquinoline (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Preparation: In a separate vial, palladium(II) acetate (2 mol%) and XPhos (4 mol%) are dissolved in a small amount of anhydrous toluene.

  • Reaction Execution: The catalyst solution is added to the Schlenk flask, followed by the addition of anhydrous toluene. The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Work-up & Purification cluster_product Final Product 1-Chloroisoquinoline 1-Chloroisoquinoline Reaction Pd(OAc)2, XPhos NaOtBu, Toluene, 100 °C 1-Chloroisoquinoline->Reaction Boc-Piperazine tert-butyl piperazine-1-carboxylate Boc-Piperazine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of the title compound.

Biological Activity and Therapeutic Potential

The isoquinoline-piperazine scaffold is a well-established pharmacophore in the development of ligands for dopamine receptors, particularly the D3 subtype.[8][9] The D3 receptor is a key target in the treatment of various central nervous system disorders, including Parkinson's disease, schizophrenia, and substance addiction.[10]

While specific biological data for this compound is not extensively reported, structure-activity relationship (SAR) studies of closely related analogs provide valuable insights into its potential activity. For instance, derivatives of 1-(isoquinolin-1-yl)piperazine have demonstrated high affinity and selectivity for the D3 receptor over the D2 receptor.[8][11]

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 SelectivityReference
Analog 24c2692.23121[8]
Analog 20c21.70.4449.2[8]

This table presents data for derivatives of 1-(isoquinolin-1-yl)piperazine, not the title compound itself. The data is intended to illustrate the potential of this chemical scaffold.

The high affinity and selectivity of these derivatives for the D3 receptor suggest that this compound is a valuable precursor for the development of novel therapeutic agents targeting this receptor. The Boc-protected nitrogen provides a convenient handle for further chemical modifications to optimize the pharmacological profile.

Future Directions

The versatility of this compound as a synthetic intermediate opens up numerous avenues for future research. The Boc group can be readily removed under acidic conditions, allowing for the introduction of a wide range of substituents at the N4 position of the piperazine ring. This enables the exploration of a broad chemical space to fine-tune the affinity, selectivity, and functional activity at the D3 receptor and other potential biological targets.

Further investigations should focus on:

  • Synthesis of a focused library of derivatives: By systematically modifying the piperazine moiety, researchers can further elucidate the SAR of this scaffold.

  • In vitro pharmacological profiling: The synthesized compounds should be screened against a panel of dopamine receptors and other relevant off-targets to determine their affinity and selectivity.

  • Functional assays: Determining whether these compounds act as agonists, antagonists, or partial agonists at the D3 receptor is crucial for understanding their potential therapeutic effects.

  • In vivo studies: Promising candidates from in vitro studies should be evaluated in animal models of CNS disorders to assess their efficacy and pharmacokinetic properties.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis via the robust Buchwald-Hartwig amination provides an efficient entry point to a class of compounds with significant therapeutic potential, particularly as modulators of the dopamine D3 receptor. The insights gained from the study of its derivatives strongly suggest that this scaffold holds considerable promise for the development of novel treatments for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a key building block in contemporary drug discovery. The N-aryl piperazine motif is a prevalent scaffold in a multitude of biologically active molecules, and a thorough understanding of its synthesis is paramount for researchers in medicinal chemistry and process development.[1][2] This document delves into the preparation of the critical intermediates and their subsequent coupling, offering detailed protocols, mechanistic insights, and the rationale behind experimental choices.

Strategic Overview of the Synthesis

The synthesis of the target molecule is strategically divided into two main stages: the preparation of the key intermediates, 1-chloroisoquinoline and tert-butyl 1-piperazinecarboxylate (N-Boc-piperazine), followed by their palladium-catalyzed cross-coupling. This modular approach allows for the efficient and controlled construction of the final product.

Synthesis_Overview cluster_intermediates Intermediate Synthesis cluster_coupling Final Coupling Isoquinoline-N-oxide Isoquinoline-N-oxide 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-oxide->1-Chloroisoquinoline POCl₃ Target_Molecule This compound 1-Chloroisoquinoline->Target_Molecule Buchwald-Hartwig Amination Piperazine Piperazine N-Boc-piperazine N-Boc-piperazine Piperazine->N-Boc-piperazine (Boc)₂O N-Boc-piperazine->Target_Molecule Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation Pd_Amido L-Pd(II)(Ar)(NR₂) Amine_Coord->Pd_Amido Pd_Amido->Pd0 Red_Elim Reductive Elimination Product Ar-NR₂ Red_Elim->Product ArylHalide Ar-Cl ArylHalide->OxAdd Amine H-NR₂ + Base Amine->Amine_Coord

References

solubility profile of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity.[1][2] Poor aqueous solubility can lead to low bioavailability, hinder formulation efforts, and generate unreliable data in preclinical assays.[3][4] This technical guide provides a comprehensive overview of the expected solubility profile of this compound, a molecule featuring a Boc-protected piperazine core linked to an isoquinoline moiety. Due to the presence of basic nitrogen atoms, its solubility is expected to be highly pH-dependent. This document outlines the theoretical principles governing its solubility, presents a predicted solubility profile in various pharmaceutically relevant solvents, and provides a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination based on the gold-standard shake-flask method, as endorsed by international regulatory guidelines.[5][6]

Introduction and Molecular Overview

This compound is a heterocyclic compound incorporating three key structural features: an aromatic isoquinoline ring system, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to increase the basicity and, in some cases, the water solubility of a molecule.[7] However, the large, hydrophobic isoquinoline group and the bulky, nonpolar Boc group significantly influence the overall physicochemical properties.

Understanding the solubility of this compound is paramount for any drug development campaign. It is a prerequisite for absorption, as a drug must be in solution to pass through biological membranes.[3] Therefore, early and accurate characterization of its solubility profile is essential for guiding lead optimization, selecting appropriate formulation strategies, and ensuring the reliability of biological screening data.[4][8]

Chemical Structure:

Physicochemical Characterization (Predicted)

While direct experimental data for this specific molecule is not publicly available, we can predict its key properties based on its constituent fragments and established chemical principles. These parameters are crucial for interpreting its solubility behavior.

PropertyPredicted Value/CommentRationale & Influence on Solubility
Molecular Weight 355.44 g/mol High molecular weight can negatively impact solubility.
pKa (most basic) ~7.5 - 8.5Predicted for the unprotected piperazine nitrogen (N-4). This basic center means solubility will be highly dependent on pH, increasing significantly in acidic conditions (pH < pKa) due to salt formation.
pKa (weakly basic) ~4.5 - 5.5Predicted for the isoquinoline nitrogen. Contributes to pH-dependent solubility but to a lesser extent than the piperazine nitrogen.
cLogP ~3.5 - 4.5The large aromatic isoquinoline system and the lipophilic Boc group contribute to a high calculated LogP, suggesting poor intrinsic aqueous solubility. This aligns with the "like dissolves like" principle, indicating a preference for less polar environments.[9]
Hydrogen Bond Donors 0The absence of N-H or O-H donors limits interactions with protic solvents like water.
Hydrogen Bond Acceptors 5The two piperazine nitrogens, the isoquinoline nitrogen, and the two carbonyl oxygens can accept hydrogen bonds from protic solvents.

Predicted Solubility Profile

Based on the physicochemical properties outlined above, a predicted solubility profile in common pharmaceutical solvents is presented below. This profile serves as a working hypothesis to be confirmed by experimental measurement using the protocol in Section 5.

Solvent/MediumSolvent TypePredicted SolubilityRationale
Aqueous Buffer, pH 7.4 Polar ProticVery Low (<0.01 mg/mL)At physiological pH, the molecule is largely in its neutral, free base form. The high cLogP dominates, leading to poor aqueous solubility.
Aqueous Buffer, pH 2.0 Polar ProticModerate to High (>1 mg/mL)At low pH, the basic nitrogen atoms (primarily the piperazine N-4) will be protonated, forming a cationic salt. This salt form has vastly improved aqueous solubility.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticVery High (>50 mg/mL)DMSO is a powerful, versatile organic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.
Ethanol Polar ProticModerateEthanol's polarity is intermediate. It can interact with the polar groups of the molecule while also accommodating the nonpolar regions.
Methanol Polar ProticModerate to HighSimilar to ethanol but slightly more polar, potentially offering better solubilization. The parent piperazine scaffold is known to be soluble in methanol.[11]
Acetonitrile Polar AproticLow to ModerateLess polar than DMSO and alcohols, expected to be a moderate solvent for this compound.
Hexane / Heptane NonpolarVery Low (<0.01 mg/mL)The molecule possesses significant polarity from its nitrogen and oxygen atoms, making it incompatible with highly nonpolar alkane solvents.

Gold-Standard Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[12][13] This protocol is aligned with recommendations from the International Council for Harmonisation (ICH) and is considered the industry standard for generating data for Biopharmaceutics Classification System (BCS) assessment.[6][14]

Principle

An excess amount of the solid compound is suspended in a solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials & Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Ethanol; DMSO)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with Teflon-lined screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator (set to 37 ± 1°C for BCS buffers)

  • Centrifuge capable of holding the vials

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Validated HPLC method with a UV detector for quantification

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount sufficient to be visible at the end of the experiment (e.g., 2-5 mg) should be added to ~2 mL of the chosen solvent. The key is to ensure that a solid phase remains, guaranteeing saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents or 37°C for aqueous buffers). Agitate the samples for a predetermined time.

    • Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the rapid attainment of equilibrium.[15] A 24-hour period is common, but the time to reach equilibrium should be validated. This is done by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[15]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed.

    • Causality: Centrifugation pellets the undissolved solid, allowing for the clear supernatant to be sampled without disturbing the equilibrium.

  • Sample Collection: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration removes any remaining microscopic particulate matter that could otherwise dissolve upon dilution and falsely elevate the measured concentration.[16] The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter material.

  • Dilution & Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration against a standard calibration curve using a validated HPLC-UV method.

  • pH Verification: For aqueous buffer experiments, the pH of the final saturated solution must be measured to ensure it has not shifted significantly during the experiment.[6][14]

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid compound into vial B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant & filter (0.22 µm PTFE) D->E F Dilute filtrate to analytical range E->F G Quantify concentration via HPLC-UV F->G H Calculate final solubility value G->H

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Conclusion

This compound is predicted to be a poorly water-soluble compound at neutral pH, a characteristic driven by its significant aromatic and aliphatic hydrocarbon content. However, due to the presence of basic nitrogen centers, its solubility is expected to increase dramatically under acidic conditions. It is likely to be freely soluble in polar aprotic solvents like DMSO. While these predictions provide a strong directional guide for initial formulation and assay development, they must be substantiated with robust experimental data. The detailed shake-flask protocol provided herein represents a self-validating and authoritative method to definitively characterize the thermodynamic solubility of this compound, generating the critical data needed to advance its development.

References

A Comprehensive Guide to the Preliminary Stability Assessment of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Path of Early-Stage Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this early-phase development is the comprehensive characterization of a compound's stability profile. An unstable molecule can lead to loss of potency, the formation of potentially toxic degradants, and ultimately, the failure of a promising therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical framework for conducting a preliminary stability assessment of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. This molecule, with its unique constellation of isoquinoline and piperazine moieties, presents a fascinating case study for understanding potential degradation pathways and establishing a robust analytical control strategy. Our approach is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and field-proven insights to offer a self-validating system for stability evaluation.

Introduction: The Significance of a Proactive Stability Assessment

The preliminary stability assessment is not merely a perfunctory exercise in data collection. Instead, it is a strategic imperative that informs critical decisions in the drug development pipeline. By subjecting this compound to a battery of stress conditions, we can proactively identify its intrinsic liabilities, elucidate potential degradation pathways, and develop a stability-indicating analytical method. This early understanding is paramount for guiding formulation development, defining appropriate storage conditions, and establishing a preliminary re-test period.

This guide will delineate a comprehensive strategy for the preliminary stability assessment of this compound, encompassing forced degradation studies, solid-state stability evaluation, and solution stability analysis. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each protocol.

Molecular Profile of this compound

A thorough understanding of the subject molecule's chemical architecture is the bedrock of a rational stability assessment.

PropertyValueSource
CAS Number 205264-33-1[1]
Molecular Formula C₁₈H₂₃N₃O₂[1]
Molecular Weight 313.39 g/mol [1]
Chemical Structure
Caption: Chemical structure of this compound.

The structure reveals several key features that may influence its stability:

  • Isoquinoline Ring: This nitrogen-containing aromatic heterocycle can be susceptible to oxidation and photolytic degradation. The nitrogen atom can also influence the reactivity of adjacent bonds.

  • Piperazine Ring: A non-aromatic, six-membered ring with two nitrogen atoms. The secondary amine within the piperazine ring is a potential site for oxidation and reactions with aldehydes or ketones.

  • Tert-butyl Carbamate (Boc) Group: This protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the corresponding secondary amine.

  • Aminal-like Linkage: The C-N bond between the isoquinoline and piperazine rings is a potential site for hydrolysis, particularly under acidic or basic conditions.

Forced Degradation Studies: Unveiling Intrinsic Liabilities

Forced degradation, or stress testing, is the cornerstone of a preliminary stability assessment. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and establish degradation pathways. These studies are crucial for the development and validation of a stability-indicating analytical method. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the regulatory framework for these studies.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to lead to secondary, irrelevant degradation pathways.[1][4]

Experimental Workflow for Forced Degradation

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes API Drug Substance Solution Solution of API (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Solution->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Solution->Oxidation Thermal Thermal Stress (e.g., 80°C) Solution->Thermal Photolytic Photolytic Stress (ICH Q1B) Solution->Photolytic HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Pathway Elucidation of Degradation Pathways HPLC->Pathway Method Development of Stability-Indicating Method HPLC->Method MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following protocols are designed to provide a starting point for the forced degradation studies of this compound.

3.2.1. Acidic and Basic Hydrolysis

  • Rationale: The aminal-like linkage and the Boc-protecting group are prime candidates for hydrolysis under acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of 0.1 mg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 N sodium hydroxide to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples using a stability-indicating HPLC method.

3.2.2. Oxidative Degradation

  • Rationale: The nitrogen atoms in the isoquinoline and piperazine rings are susceptible to oxidation, potentially forming N-oxides.

  • Protocol:

    • Prepare a stock solution of the compound as described above.

    • Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

    • Incubate the solution at room temperature.

    • Monitor the reaction at regular intervals.

    • Analyze the samples by HPLC.

3.2.3. Thermal Degradation

  • Rationale: To assess the intrinsic stability of the molecule at elevated temperatures, which can inform about its handling and storage requirements.

  • Protocol:

    • Place a known amount of the solid drug substance in a vial.

    • Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven.

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

    • For solution-state thermal stability, prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C).

3.2.4. Photolytic Degradation

  • Rationale: Aromatic systems like the isoquinoline ring can absorb UV light, leading to photochemical degradation.

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is a prerequisite for any meaningful stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with mass spectrometry (MS) for the identification of degradation products.[5][6][7]

Key Attributes of a Stability-Indicating Method
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Recommended HPLC-UV/MS Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and its potential degradants.
Gradient 5-95% B over 15 minutesTo separate compounds with a range of polarities.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 30°CFor reproducible retention times.
UV Detection Diode Array Detector (DAD)To monitor at multiple wavelengths and assess peak purity.
MS Detection Electrospray Ionization (ESI)For molecular weight determination and structural elucidation of degradants.

Solid-State Stability Assessment

Many drug substances are handled and formulated as solids. Therefore, understanding their solid-state stability is crucial.[8][9]

Rationale and Key Considerations

Solid-state stability studies assess the impact of environmental factors such as temperature and humidity on the drug substance in its solid form. Key aspects to investigate include:

  • Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different stabilities.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air.

  • Appearance: Changes in color or physical form.

Experimental Protocol for Solid-State Stability
  • Store accurately weighed samples of the drug substance in controlled environment chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.

  • Analyze the samples for:

    • Appearance: Visual inspection.

    • Assay and Degradation Products: Using the validated stability-indicating HPLC method.

    • Water Content: By Karl Fischer titration.

    • Polymorphic Form: By X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Solution Stability Assessment

The stability of the drug substance in solution is important for the preparation of analytical solutions and for the development of liquid formulations.[10][11]

Rationale and Key Considerations

This study evaluates the stability of the compound in various solvents and at different pH values, which is critical for:

  • Analytical Method Development: Ensuring the integrity of the sample and standard solutions during analysis.

  • Formulation Development: Identifying suitable solvent systems for potential liquid dosage forms.

Experimental Protocol for Solution Stability
  • Prepare solutions of the drug substance in various relevant solvents (e.g., water, buffers at different pH values, organic solvents used in analysis) at a known concentration.

  • Store the solutions under different conditions (e.g., refrigerated, room temperature, protected from light).

  • At specified time intervals, analyze the solutions for assay and degradation products using the stability-indicating HPLC method.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Tert-butyl 4-(isoquinolin-1-yl) piperazine-1-carboxylate Boc_Cleavage Deprotection (Boc Cleavage) (Acidic Conditions) Parent->Boc_Cleavage H⁺ Aminal_Hydrolysis Aminal Hydrolysis (Acidic/Basic Conditions) Parent->Aminal_Hydrolysis H⁺ / OH⁻ N_Oxide_Iso Isoquinoline N-Oxide Parent->N_Oxide_Iso [O] N_Oxide_Pip Piperazine N-Oxide Parent->N_Oxide_Pip [O] Ring_Cleavage Isoquinoline Ring Opening Parent->Ring_Cleavage

Caption: Potential degradation pathways.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Example of Forced Degradation Data Summary

Stress ConditionTime (hours)% Assay of Parent% Total DegradationNumber of DegradantsMajor Degradant (RRT)
0.1 N HCl (60°C)2485.214.830.75
0.1 N NaOH (60°C)2492.57.521.12
3% H₂O₂ (RT)2490.19.921.25, 1.35
80°C (Solid)7298.51.510.92
Photolytic (ICH Q1B)-95.34.720.88, 1.05

Conclusion: A Roadmap for Future Development

This in-depth technical guide provides a comprehensive framework for the preliminary stability assessment of this compound. By systematically evaluating its behavior under various stress conditions, a clear picture of its intrinsic stability can be established. The insights gained from these studies are not merely academic; they are actionable intelligence that will guide the subsequent stages of drug development, from formulation design to the establishment of long-term stability protocols. A proactive and scientifically rigorous approach to stability assessment is an investment that pays dividends in the form of a more robust and ultimately successful drug development program.

References

Methodological & Application

Synthesis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the causality behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The isoquinoline moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, while the piperazine ring, often functionalized with a Boc protecting group, serves as a versatile linker, enhancing the pharmacokinetic properties of drug candidates.[1] The synthesis of this target molecule is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent reactivity of the isoquinoline ring system, which is susceptible to nucleophilic attack, particularly at the C1 position.[2][3] This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

The protocol detailed herein describes the reaction of 1-chloroisoquinoline with tert-butyl piperazine-1-carboxylate. The chlorine atom at the C1 position of the isoquinoline serves as an excellent leaving group, facilitating the substitution by the secondary amine of the piperazine nucleophile.

Materials and Methods

Reagents and Equipment
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
1-ChloroisoquinolineC₉H₆ClN163.61Commercially AvailableCorrosive, handle with care.
Tert-butyl piperazine-1-carboxylateC₉H₁₈N₂O₂186.25Commercially AvailableHygroscopic, store in a desiccator.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousPolar aprotic solvent.
Triethylamine (Et₃N)C₆H₁₅N101.19AnhydrousBase, scavenger for HCl byproduct.
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous SolutionFor workup.
BrineNaCl58.44Saturated Aqueous SolutionFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularFor drying organic phase.
Silica GelSiO₂60.08230-400 meshFor column chromatography.
Round-bottom flask---Appropriate size for the reaction scale.
Magnetic stirrer and stir bar----
Reflux condenser----
Heating mantle or oil bath----
Separatory funnel----
Rotary evaporator----
Thin-Layer Chromatography (TLC) plates---Silica gel coated.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1-Chloroisoquinoline 1-Chloroisoquinoline Reaction_Vessel Reaction in DMF with Triethylamine Heat (e.g., 80-100 °C) 1-Chloroisoquinoline->Reaction_Vessel N-Boc-Piperazine Tert-butyl piperazine-1-carboxylate N-Boc-Piperazine->Reaction_Vessel Aqueous_Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction_Vessel->Aqueous_Workup Reaction Mixture Drying Drying (Na₂SO₄) Aqueous_Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is for the synthesis of this compound on a 10 mmol scale.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloroisoquinoline (1.64 g, 10 mmol).

  • Add tert-butyl piperazine-1-carboxylate (2.05 g, 11 mmol, 1.1 equivalents). The use of a slight excess of the piperazine derivative helps to ensure complete consumption of the starting 1-chloroisoquinoline.

  • Add anhydrous N,N-dimethylformamide (DMF, 40 mL). DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the charged intermediate without participating in the reaction.

  • Add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents). Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

Reaction Execution
  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 90 °C using a heating mantle or an oil bath.

  • Maintain the reaction at 90 °C and monitor its progress by Thin-Layer Chromatography (TLC). A suitable eluent system for TLC is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.

Workup and Purification
  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 50 mL) to reduce the amount of dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. The product can be eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 1-Chloroisoquinoline is corrosive and should be handled with care.

  • DMF is a skin and eye irritant. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid. Handle with caution.

References

Application Notes and Protocols: Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Neurological and Oncological Drug Discovery

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for its unique structural features that are conducive to the development of novel therapeutic agents. This compound incorporates a privileged isoquinoline scaffold, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The isoquinoline moiety is a common feature in a wide array of biologically active natural products and synthetic drugs, recognized for its ability to interact with various biological targets.[1][2] The piperazine ring, a frequently employed linker in drug design, enhances the compound's physicochemical properties, such as solubility and basicity, which are crucial for favorable pharmacokinetics.[3]

The strategic placement of the Boc protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis, enabling the facile introduction of diverse functionalities. This makes this compound a valuable building block for constructing libraries of compounds for structure-activity relationship (SAR) studies. Its application is particularly prominent in the exploration of treatments for neurological disorders and cancer.[1]

Core Application: Development of Dopamine D3 Receptor Agonists for Parkinson's Disease

A significant application of this compound lies in its use as a precursor for the synthesis of potent and selective dopamine D3 receptor agonists. The dopamine D3 receptor is a key target in the central nervous system, and its modulation is a promising therapeutic strategy for neurodegenerative conditions, most notably Parkinson's disease.

Research has demonstrated that derivatives of the (isoquinolin-1-yl)piperazine core exhibit high affinity and agonist activity at the D3 receptor.[4] Specifically, compounds such as (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine have shown potent in vivo activity in animal models of Parkinson's disease.[4] this compound serves as the foundational scaffold for accessing these complex molecules.

Proposed Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 Packaging DA_release Dopamine Release VMAT2->DA_release D3R Dopamine D3 Receptor AC Adenylyl Cyclase D3R->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Therapeutic_Effect Therapeutic Effect (Improvement in Motor Function) DARPP32->Therapeutic_Effect DA_release->D3R D3_Agonist D3 Receptor Agonist (e.g., Isoquinolin-1-yl-piperazine derivative) D3_Agonist->D3R Stimulation

Caption: Proposed mechanism of action for a D3 receptor agonist.

Biological Activity of a Representative Derivative

The following table summarizes the reported biological activity of a potent D3 receptor agonist synthesized from the (isoquinolin-1-yl)piperazine scaffold.

CompoundD3 Ki (nM)D2 Ki (nM)D3 EC50 (nM) (GTPγS)D2/D3 Selectivity (EC50)
(-)-24c (D-301)[4]0.81160.52223

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established methodologies for similar compounds.[5]

Workflow Diagram:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution reagents A 1-Chloroisoquinoline C Product: This compound A->C Pd Catalyst, Base, Toluene, Reflux B Tert-butyl piperazine-1-carboxylate B->C Pd Catalyst, Base, Toluene, Reflux

Caption: Synthetic workflow for the title compound.

Materials:

  • 1-Chloroisoquinoline

  • Tert-butyl piperazine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask, add 1-chloroisoquinoline (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection and Derivatization

This protocol describes the removal of the Boc protecting group and a subsequent alkylation to introduce a functionalized side chain, a key step in synthesizing active pharmaceutical ingredients.

Workflow Diagram:

G cluster_0 Step 2a: Boc Deprotection cluster_1 Step 2b: N-Alkylation Start This compound Intermediate 1-(Piperazin-1-yl)isoquinoline Start->Intermediate TFA or HCl in Dioxane Intermediate2 1-(Piperazin-1-yl)isoquinoline Final_Product Final Product: N-alkylated derivative Intermediate2->Final_Product Base (e.g., K2CO3), Acetonitrile, Reflux Reagent Functionalized Alkyl Halide (e.g., R-X) Reagent->Final_Product Base (e.g., K2CO3), Acetonitrile, Reflux

Caption: Deprotection and derivatization workflow.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • The desired alkyl halide or tosylate for derivatization

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

Part A: Boc Deprotection

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(piperazin-1-yl)isoquinoline.[6]

Part B: N-Alkylation

  • To a solution of 1-(piperazin-1-yl)isoquinoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Heat the mixture to reflux and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final N-alkylated derivative.

Protocol 3: In Vitro Dopamine D3 Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of newly synthesized compounds to the human dopamine D3 receptor.

Workflow Diagram:

G Membrane_Prep Membrane Preparation (HEK293 cells expressing hD3R) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Isoquinolin-1-yl-piperazine derivative) Test_Compound->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a receptor binding assay.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 cells)

  • Radioligand, such as [³H]Spiperone

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Synthesized test compounds at various concentrations

  • 96-well plates

  • Glass fiber filters (e.g., GF/B)

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a high-value intermediate for medicinal chemists engaged in drug discovery. Its primary utility as a scaffold for potent dopamine D3 receptor agonists highlights its potential in developing novel therapeutics for Parkinson's disease and other neurological disorders. The synthetic tractability and the biological relevance of the 1-piperazinylisoquinoline core ensure its continued importance in the quest for new and improved medicines.

References

Application Notes & Protocols: Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate as a Chemical Probe for Dopamine Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the potential applications and experimental protocols for tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. While direct extensive research on this specific molecule is emerging, its structural similarity to a class of potent dopamine D3 receptor agonists suggests its utility as a valuable chemical probe in neuroscience and drug discovery. The protocols outlined herein are based on established methodologies for characterizing analogous compounds and are intended to serve as a comprehensive starting point for investigating its biological activity.

Introduction: A Privileged Scaffold in Neuroscience

The isoquinoline and piperazine moieties are independently recognized as "privileged structures" in medicinal chemistry, frequently appearing in centrally active pharmaceutical agents.[1][2] The fusion of these two scaffolds in this compound results in a core structure that has been identified in potent and selective agonists for the dopamine D3 receptor.[3][4][5] The D3 receptor is a key target in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance addiction.

The subject compound, with its tert-butoxycarbonyl (Boc) protecting group, may serve dual roles: as a final chemical probe itself, where the Boc group modulates its pharmacokinetic and pharmacodynamic properties, or as a key intermediate for the synthesis of a library of derivatives by deprotection and subsequent functionalization of the piperazine nitrogen.

Hypothesized Mechanism of Action: Dopamine D3 Receptor Agonism

Based on the activity of its close structural analogs, the primary hypothesized mechanism of action for this compound is as an agonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/oβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Probe tert-butyl 4-(isoquinolin-1-yl) piperazine-1-carboxylate Probe->D3R Binds & Activates ATP ATP Downstream Downstream Cellular Effects (e.g., Neuronal Inhibition) cAMP->Downstream Reduced Activation of PKA, etc.

Caption: Hypothesized signaling pathway upon D3 receptor activation.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the in vitro assays described below, illustrating how the compound might perform as a selective D3 receptor agonist.

ParameterDopamine D2 ReceptorDopamine D3 ReceptorSelectivity (D2/D3)
Binding Affinity (Ki, nM) 250550-fold
Functional Agonism (EC50, nM) >100025>40-fold

Detailed Experimental Protocols

This protocol is designed to determine the binding affinity (Ki) of the chemical probe for dopamine D2 and D3 receptors.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to membranes prepared from cells expressing the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing either human dopamine D2 or D3 receptors.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [³H]spiperone, at a concentration near its Kd).

      • Increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • For non-specific binding (NSB) wells, add a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM haloperidol).

      • For total binding wells, add buffer instead of the test compound or NSB agent.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow A Prepare Cell Membranes (HEK-293 expressing D2/D3) B Set up 96-well plate: Buffer, [³H]spiperone, Test Compound dilutions A->B C Add Membranes to Initiate Binding B->C D Incubate to Reach Equilibrium C->D E Filter & Wash (Cell Harvester) D->E F Scintillation Counting E->F G Data Analysis: IC50 → Ki Calculation F->G

Caption: Workflow for the radioligand binding assay.

This protocol measures the functional agonist activity of the chemical probe at Gαi/o-coupled receptors.

Principle: Agonist binding to a Gαi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. The amount of incorporated radioactivity is a measure of receptor activation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the D2 or D3 receptor as described in Protocol 4.1.

  • GTPγS Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • GDP (e.g., 10 µM final concentration) to ensure G proteins are in their inactive state.

      • Increasing concentrations of the test compound.

      • For basal binding, add buffer. For maximal stimulation, add a known full agonist (e.g., dopamine).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding a mixture of the cell membranes and [³⁵S]GTPγS (e.g., 0.1 nM final concentration).

    • Incubate at 30°C for 60 minutes.

  • Harvesting and Detection:

    • Terminate the reaction and harvest the contents as described in Protocol 4.1.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage above basal) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

This protocol evaluates the in vivo efficacy of the chemical probe in a well-established animal model of Parkinson's disease.

Principle: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats or mice causes a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The resulting dopamine depletion leads to motor deficits, including rotational behavior when challenged with a dopamine agonist. A test compound with dopamine agonist activity will induce contralateral rotations (away from the lesioned side).

Step-by-Step Methodology:

  • Surgical Procedure:

    • Anesthetize the animals (e.g., rats) and place them in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle of one hemisphere.

    • Allow the animals to recover for at least two weeks for the lesion to fully develop.

  • Behavioral Testing:

    • Administer the test compound (dissolved in a suitable vehicle) to the lesioned animals via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

    • Place the animals in a circular open-field arena.

    • Record the number of full contralateral and ipsilateral rotations over a set period (e.g., 90 minutes) using an automated video tracking system.

  • Data Analysis:

    • Calculate the net contralateral rotations (contralateral minus ipsilateral).

    • Compare the rotational scores of animals treated with the test compound to those treated with vehicle and a positive control (e.g., a known D2/D3 agonist like apomorphine).

    • A significant increase in net contralateral rotations indicates a dopamine agonist effect.

in_vivo_workflow A Unilateral 6-OHDA Lesion in Rat Brain B Post-Surgical Recovery (2-3 weeks) A->B C Administer Test Compound or Vehicle B->C D Place in Rotational Behavior Arena C->D E Record Rotations (e.g., 90 min) D->E F Analyze Net Contralateral Rotations E->F

Caption: Workflow for the 6-OHDA in vivo model.

References

experimental procedures for modifying Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemical modification of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. This document provides detailed experimental protocols, the rationale behind procedural choices, and methods for validation and characterization, tailored for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic compound of significant interest in pharmaceutical research. It combines two "privileged scaffolds": the isoquinoline moiety, present in numerous alkaloids and synthetic drugs with a wide range of biological activities, and the piperazine ring, a common structural feature in agents targeting the central nervous system (CNS), infectious diseases, and cancer.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen makes this molecule an ideal intermediate, allowing for selective functionalization at different positions.[3]

This guide provides detailed protocols for three primary modification strategies targeting the key reactive sites of the molecule. We will explore:

  • N-4 Position Functionalization: The most direct approach, involving the deprotection of the Boc group followed by substitution on the liberated secondary amine.

  • α-C-H Functionalization of the Piperazine Ring: An advanced method for direct, selective modification of the carbon atom adjacent to the nitrogen.

  • Modification of the Isoquinoline Core: Techniques to introduce new functional groups onto the aromatic isoquinoline system.

Each protocol is designed as a self-validating system, incorporating steps for reaction monitoring, purification, and comprehensive characterization to ensure the integrity of the final compounds.

cluster_main This compound cluster_labels mol A Site 1: N-Boc Group (Deprotection & N-Functionalization) A:s->mol:n B Site 2: α-Piperazine C-H (Direct Functionalization) B:e->mol:w C Site 3: Isoquinoline Ring (Aromatic Substitution) C:w->mol:e

Figure 1: Key reactive sites for the modification of this compound.

Part 1: Modification at the Piperazine N-4 Position

This is the most common and versatile strategy for diversifying the core structure. It involves a two-step sequence: removal of the acid-labile Boc protecting group, followed by the introduction of new substituents onto the resulting secondary amine.

Protocol 1.1: Boc Group Deprotection

Principle: The tert-butoxycarbonyl (Boc) group is a carbamate that is stable under a wide range of conditions but is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent are the reagents of choice.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide to yield the protonated amine salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath (0 °C). This is crucial to control the potentially exothermic reaction and prevent side reactions.

  • Acid Addition: Slowly add TFA (5-10 eq) or 4M HCl in dioxane (3-5 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[2]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.

  • Neutralization & Extraction:

    • Dissolve the resulting residue (the amine salt) in water.

    • Carefully add saturated NaHCO₃ solution until the pH is >9 to neutralize the salt and form the free amine.

    • Transfer the aqueous solution to a separatory funnel and extract the product with DCM or ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(piperazin-1-yl)isoquinoline as a free base.

Validation:

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS. The disappearance of the tert-butyl signal (~1.5 ppm, 9H) in the ¹H NMR spectrum is a key indicator of successful deprotection.

  • Purity: Assess purity by LC-MS. The product is often used in the next step without further purification if purity is high (>95%).

Protocol 1.2: N-Alkylation via Reductive Amination

Principle: Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a selective hydride agent, commonly sodium triacetoxyborohydride (STAB), which is mild and tolerant of acidic conditions.

Materials:

  • 1-(piperazin-1-yl)isoquinoline (from Protocol 1.1)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Setup: To a solution of 1-(piperazin-1-yl)isoquinoline (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Reducing Agent: Add STAB in one portion to the reaction mixture. The reaction is typically performed at room temperature.

  • Reaction Monitoring: Stir for 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extraction: Extract the mixture with DCM or ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Summary for N-Alkylation/N-Arylation

Modification TypeReagents & ConditionsTypical YieldKey AdvantagesReference
Reductive Amination Aldehyde/Ketone, STAB, DCE, rt60-90%Mild conditions, broad substrate scope.[4]
Buchwald-Hartwig Aryl halide, Pd catalyst, Ligand, Base, Toluene, 80-110 °C50-85%Forms C(sp²)-N bonds, excellent for aryl groups.[2][4]
Nucleophilic Substitution Alkyl halide, K₂CO₃ or Et₃N, ACN or DMF, rt-80 °C55-95%Simple, effective for activated alkyl halides.[4]

Part 2: α-C-H Functionalization of the Piperazine Ring

Direct functionalization of C-H bonds is a powerful strategy in modern synthesis. For N-Boc piperazines, directed lithiation allows for the selective deprotonation at the carbon atom alpha to the nitrogen, followed by trapping with an electrophile.[5][6]

cluster_functionalization N-Functionalization Options start Tert-butyl 4-(isoquinolin-1-yl)piperazine- 1-carboxylate deprotection Protocol 1.1: Boc Deprotection (TFA or HCl) start->deprotection intermediate 1-(Piperazin-1-yl)isoquinoline (Free Amine) deprotection->intermediate reductive Protocol 1.2: Reductive Amination (R-CHO, STAB) intermediate->reductive buchwald Protocol 1.3 (Implied): Buchwald-Hartwig (Ar-X, Pd cat.) intermediate->buchwald alkylation Nucleophilic Substitution (R-X, Base) intermediate->alkylation end_product Diverse N-Substituted Final Products reductive->end_product buchwald->end_product alkylation->end_product

Figure 2: Workflow for the modification of the piperazine N-4 position.

Protocol 2.1: α-Lithiation and Trapping

Principle: The Boc group acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent C-H bond by a strong base like sec-butyllithium (s-BuLi). The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones).[6][7] This reaction must be conducted under strictly anhydrous and inert conditions.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or THF

  • sec-Butyllithium (s-BuLi) (solution in cyclohexane, 1.1-1.3 eq)

  • Electrophile (e.g., iodomethane, benzaldehyde) (1.5 eq)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Schlenk flask, syringes, argon or nitrogen atmosphere

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen.

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous Et₂O.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-BuLi dropwise via syringe over 10-15 minutes. Stir the resulting solution at -78 °C for 1-3 hours. The formation of the lithiated species can sometimes be observed by a color change.

  • Electrophile Trapping: Add a solution of the electrophile (1.5 eq) in anhydrous Et₂O or THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Validation:

  • Characterization: Use ¹H NMR, ¹³C NMR, and HRMS to confirm the structure. The appearance of new signals corresponding to the added electrophile and the modification of the piperazine ring signals will confirm a successful reaction. 2D NMR techniques (COSY, HSQC) can be invaluable for assigning the position of the new substituent.

Part 3: Modification of the Isoquinoline Ring

Functionalizing the isoquinoline core offers another avenue for structural diversification. While the isoquinoline ring can undergo electrophilic aromatic substitution, these reactions can sometimes lack regioselectivity. Modern transition-metal-catalyzed C-H activation provides a more precise and powerful alternative.[8][9]

Protocol 3.1: Palladium-Catalyzed C-H Arylation (Conceptual Protocol)

Principle: Palladium catalysis can be used to directly couple C-H bonds with aryl halides.[10] The nitrogen atom in the isoquinoline ring can direct the catalyst to a specific C-H bond, often at the C8 position. This protocol is conceptual and would require optimization for this specific substrate.

Materials:

  • This compound

  • Aryl bromide or iodide (1.5-2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the starting material (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), ligand (0.1 eq), and base (2.0 eq) to a Schlenk tube.

  • Solvent: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Validation:

  • Characterization: Full characterization by NMR and HRMS is essential to confirm the structure and, crucially, the regioselectivity of the arylation. Nuclear Overhauser effect (NOE) NMR experiments can help determine the position of the new aryl group relative to existing protons.

References

Application Notes and Protocols for the Purification of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The piperazine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and bioavailability. The isoquinoline fragment is also present in numerous bioactive compounds. The purity of this building block is paramount, as impurities can lead to the formation of undesired side products, complicate reaction monitoring and product characterization, and potentially introduce toxic components into the final active pharmaceutical ingredient (API). This guide provides detailed protocols and technical insights for the purification of this compound, ensuring a high degree of purity essential for downstream applications in research and drug development.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of a purification strategy is intrinsically linked to the potential impurities generated during the synthesis of the target compound. While a specific synthesis for this compound is not detailed here, common synthetic routes to analogous N-aryl piperazines, such as the Buchwald-Hartwig amination, provide a basis for predicting likely impurities.[1]

Potential Impurities May Include:

  • Unreacted Starting Materials: 1-Boc-piperazine and 1-chloroisoquinoline (or other halogenated isoquinoline).

  • Catalyst Residues: Palladium or copper catalysts and ligands used in cross-coupling reactions.

  • Symmetrically Substituted Byproducts: 1,4-bis(isoquinolin-1-yl)piperazine.

  • Reagents from Workup: Inorganic salts from aqueous washes and residual base (e.g., triethylamine).[2]

  • Solvent Adducts: Residual solvents from the reaction or extraction steps.

A logical workflow for the purification of this compound is outlined below:

Purification_Workflow Crude_Product Crude Product (Post-Workup) Column_Chromatography Primary Purification: Column Chromatography Crude_Product->Column_Chromatography Dissolve in minimal suitable solvent Purity_Assessment_1 Purity Assessment (TLC, LC-MS) Column_Chromatography->Purity_Assessment_1 Collect and combine pure fractions Recrystallization Secondary Purification: Recrystallization Purity_Assessment_1->Recrystallization If purity <98% Pure_Product Pure Product (>98%) Purity_Assessment_1->Pure_Product If purity >98% Purity_Assessment_2 Final Purity Assessment (HPLC, NMR, MS) Recrystallization->Purity_Assessment_2 Purity_Assessment_2->Pure_Product

Caption: A general workflow for the purification of this compound.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the workhorse for the primary purification of moderately polar organic compounds like this compound. The basic nitrogen of the piperazine and isoquinoline moieties can interact with the acidic silanol groups on the silica gel surface, leading to peak tailing and poor separation.[2] The addition of a small amount of a basic modifier to the eluent is often crucial to obtain symmetrical peaks and good resolution.

Protocol 1: Flash Column Chromatography on Silica Gel

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether), analytical grade

  • Ethyl acetate, analytical grade

  • Triethylamine (NEt₃), reagent grade

  • Glass column, appropriate size

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal eluent composition. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve an Rf value of 0.2-0.3 for the target compound.

    • Expert Tip: To counteract peak tailing, add 0.5-1% triethylamine to the eluent system.[2] For example, a solvent system could be Hexane:Ethyl Acetate:Triethylamine (70:30:0.5).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the less polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.

    • Collect fractions in test tubes and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% Triethylamine
Gradient Step or linear gradient from 10% to 50% Ethyl Acetate
Detection TLC with UV visualization (254 nm)

Secondary Purification: Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for crystalline solids. The success of this method depends on the solubility profile of the compound – it should be sparingly soluble in a solvent at room temperature and highly soluble at an elevated temperature.

Protocol 2: Recrystallization

Materials:

  • Purified this compound from chromatography

  • High-purity solvents (e.g., ethyl acetate, ethanol, isopropanol, acetonitrile, hexane)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used. Ethyl acetate has been shown to be effective for similar compounds.[3] A mixture of ethyl acetate and hexane is a good starting point.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the solvent in which the compound is more soluble if using a solvent pair) dropwise while heating and stirring until the compound just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Purity Assessment: Ensuring the Quality of the Final Product

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid, qualitative assessment of purity and monitoring of purification progress.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity (e.g., >98%). Both normal-phase and reversed-phase methods can be developed.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the product and provides an indication of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure and can be used to detect and identify impurities.
Melting Point A sharp melting point range is indicative of high purity.

A decision-making process for the purification strategy is presented below:

Purification_Strategy Start Crude Product TLC_Analysis Initial TLC Analysis Start->TLC_Analysis Is_Major_Spot Is there a major, well-resolved spot? TLC_Analysis->Is_Major_Spot Column_Chromatography Proceed with Column Chromatography Is_Major_Spot->Column_Chromatography Yes Recrystallization_Screen Screen for Recrystallization Solvents Is_Major_Spot->Recrystallization_Screen No (complex mixture) Is_Crystalline Is the product a solid? Column_Chromatography->Is_Crystalline Final_Purity_Check Final Purity Assessment (HPLC, NMR) Recrystallization_Screen->Final_Purity_Check Is_Crystalline->Recrystallization_Screen Yes Is_Crystalline->Final_Purity_Check No (oil) Pure_Product Pure Product Final_Purity_Check->Pure_Product

References

Topic: A Multi-faceted Approach to the Analytical Characterization of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the analytical methods required for the robust characterization of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a key heterocyclic intermediate in pharmaceutical development. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a deeper understanding of how to generate reliable and reproducible data. The protocols herein are designed as self-validating systems, integrating principles from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis. This integrated strategy is essential for confirming identity, determining purity, and assessing the physicochemical properties critical for drug development and quality control, all grounded in internationally recognized standards such as the ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Imperative for Rigorous Characterization

This compound is a molecule of significant interest, featuring a confluence of three key structural motifs: an isoquinoline ring, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic therapeutic agents.[4] The piperazine ring is a common linker in drug design, valued for its ability to modulate pharmacokinetic properties.[5]

Given its role as a potential active pharmaceutical ingredient (API) or a critical intermediate, a definitive analytical profile is non-negotiable. An incomplete or inaccurate characterization can lead to failed batches, misleading biological data, and significant delays in the development pipeline. This guide provides the foundational analytical protocols to build a comprehensive quality profile for this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 313.40 g/mol
Appearance Typically a white to off-white solid
Core Structures Isoquinoline, Piperazine, tert-butyloxycarbonyl (Boc)

Chromatographic Method for Purity and Assay Determination: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying the assay of pharmaceutical compounds. For a molecule with the structural characteristics of this compound, a reverse-phase method is the logical choice due to the compound's overall non-polar nature, driven by the aromatic isoquinoline system and the tert-butyl group.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. The analyte and any related impurities will have different affinities for the stationary phase, leading to differential retention times and, thus, separation. Detection is achieved using a UV detector, leveraging the strong chromophore of the isoquinoline ring system.

Detailed Experimental Protocol: HPLC

Objective: To separate the main component from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

    • Causality: Using the mobile phase as the diluent is crucial to prevent peak distortion or splitting that can occur from solvent mismatch effects upon injection.

  • Chromatographic Conditions:

    ParameterRecommended SettingRationale
    Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for non-polar to moderately polar compounds.
    Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks for basic compounds by preventing silanol interactions and ensuring consistent protonation of the piperazine nitrogens.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
    Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BA gradient is essential to elute any more non-polar impurities while ensuring the main peak is well-resolved and has a good shape. The re-equilibration step is critical for reproducibility.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 30 °CTemperature control ensures reproducible retention times.
    Detection 254 nmThe isoquinoline ring system provides strong absorbance at this wavelength. A DAD is recommended to check for peak purity across the spectrum.
    Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
  • Method Validation: The reliability of this method must be confirmed through validation, following ICH Q2(R1) guidelines.[1][3][6]

    ParameterPurposeTypical Acceptance Criteria
    Specificity Ensure the method is selective for the analyte.Peak purity index > 0.995; baseline separation from known impurities.
    Linearity Demonstrate a proportional response to concentration.R² > 0.998 over a range of 50-150% of the target concentration.
    Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery of spiked samples.
    Precision Measure of repeatability and intermediate precision.RSD < 2.0% for replicate injections.
    LOD / LOQ Lowest amount detectable / quantifiable.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute (in Mobile Phase) Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity & Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow from sample preparation to final report generation.

Spectroscopic Methods for Structural Confirmation

While HPLC confirms purity, it does not definitively prove the chemical structure. For this, spectroscopic methods are indispensable.

NMR Spectroscopy: The Definitive Structural Blueprint

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It allows for the unambiguous assignment of every proton and carbon in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Causality: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue or if exchangeable protons (e.g., N-H) are of interest, DMSO-d₆ is an excellent alternative.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for more complex assignments.

Expected ¹H NMR Spectral Data (in CDCl₃, predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Isoquinoline-H~8.2 - 7.5Multiplets6HAromatic protons
Piperazine-H (adjacent to Isoquinoline)~3.8 - 3.6Triplet / Multiplet4H-N-CH₂-
Piperazine-H (adjacent to Boc)~3.5 - 3.3Triplet / Multiplet4H-N-CH₂-
tert-butyl-H~1.5Singlet9H-C(CH₃)₃
Mass Spectrometry: Molecular Weight and Fragmentation

Principle: Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution directly into an ESI-MS system or analyze the eluent from the HPLC system (LC-MS).

  • Data Interpretation:

    • Expected [M+H]⁺: 314.18 (Calculated for C₁₈H₂₄N₃O₂⁺)

    • Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is expected, providing strong evidence for this part of the structure.

Thermal Analysis: Assessing Solid-State Properties

The thermal behavior of a compound is critical for understanding its stability, polymorphism, and suitability for formulation.[7][8]

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It identifies thermal events like melting, crystallization, and glass transitions.[9]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and the presence of volatile components like solvents or water.[10]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum (for DSC) or platinum (for TGA) pan.

  • DSC Conditions: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Data Interpretation:

  • DSC Thermogram: A sharp endotherm will indicate the melting point of the crystalline solid. The absence of other thermal events before the melt suggests the material is likely anhydrous and not a solvate.

  • TGA Thermogram: A stable baseline with no significant weight loss until a high temperature (>200 °C) indicates good thermal stability and the absence of residual solvents. A sharp drop in mass corresponds to thermal decomposition.

Integrated Analytical Strategy

No single technique is sufficient for full characterization. These methods should be used in a logical, integrated sequence to build a complete analytical profile of the molecule.

Characterization_Flow cluster_identity Identity cluster_purity Purity cluster_physchem Properties synthesis Synthesized Material identity Identity Confirmation purity Purity & Assay physchem Physicochemical Properties ms Mass Spec (MS) Confirm MW synthesis->ms nmr NMR (¹H, ¹³C) Confirm Structure hplc HPLC Determine Purity dsc_tga DSC / TGA Assess Thermal Profile release QC Release ms->hplc nmr->hplc hplc->dsc_tga dsc_tga->release

Caption: Integrated workflow for the complete characterization of the target compound.

References

Application Note: 1H and 13C NMR Analysis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The document details the necessary protocols for sample preparation, data acquisition, and processing. A thorough interpretation of the ¹H and ¹³C NMR spectra is presented, supported by predicted chemical shift data and an in-depth discussion of the structural features, including the conformational dynamics of the N-Boc-piperazine moiety. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of heterocyclic compounds.

Introduction

This compound is a heterocyclic compound that incorporates three key pharmacophoric fragments: an isoquinoline ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules. The piperazine ring often serves as a versatile linker in medicinal chemistry, and the Boc group is a common protecting group for amines, allowing for selective chemical modifications.

Accurate structural characterization of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical intermediates. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, purity, and conformational properties of organic molecules in solution.[1][2] This application note outlines the detailed analysis of the title compound by ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the document to correlate NMR signals with specific atoms in the molecule.

Caption: Molecular structure and atom numbering for spectral assignment.

Experimental Protocols

Sample Preparation

To obtain high-resolution NMR spectra, it is crucial that the sample is free of particulate matter and paramagnetic impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may influence chemical shifts. The choice of solvent should be consistent when comparing spectra.[3]

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[4]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
SolventCDCl₃
Temperature298 K
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
SolventCDCl₃
Temperature298 K
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Data Processing

The raw Free Induction Decay (FID) data should be processed to obtain the final spectrum.

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C NMR data before Fourier transformation.

  • Phasing: Manually phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as the internal standard.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum h->i j Spectral Analysis i->j

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation

The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of the title compound is expected to show distinct signals for the isoquinoline, piperazine, and tert-butyl protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-8'
~7.85d1HH-5'
~7.70d1HH-4
~7.65m1HH-6'
~7.55m1HH-7'
~7.20d1HH-3
~3.80t4HH-12, H-16
~3.40t4HH-13, H-15
1.50s9HH-19 (Boc)

Interpretation:

  • Isoquinoline Protons (δ 7.20 - 8.20 ppm): The aromatic region of the spectrum is characterized by signals from the six protons of the isoquinoline ring. The protons H-3 and H-4 are expected to appear as doublets due to coupling with each other. The protons on the benzo-fused ring (H-5', H-6', H-7', H-8') will exhibit a more complex multiplet pattern due to their respective couplings. The downfield shift of H-8' is anticipated due to its proximity to the ring nitrogen.

  • Piperazine Protons (δ 3.40 - 3.80 ppm): The eight protons of the piperazine ring are expected to give rise to two broad signals, each integrating to four protons. The protons adjacent to the isoquinoline ring (H-12, H-16) are likely to be more deshielded than those adjacent to the Boc-protected nitrogen (H-13, H-15).

  • Conformational Dynamics of the Piperazine Ring: It is important to note that N-acylated piperazines can exhibit restricted rotation around the N-CO bond of the Boc group and slow ring inversion of the piperazine chair conformation at room temperature.[5][6][7][8] This can lead to significant broadening of the piperazine signals. In some cases, distinct signals for axial and equatorial protons may be observed, or even multiple sets of signals corresponding to different conformers. Variable-temperature NMR studies would be necessary to further investigate these dynamic processes.

  • Tert-butyl Protons (δ 1.50 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet at approximately 1.50 ppm. This characteristic signal is a reliable indicator of the presence of the Boc protecting group.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160.0C-1
~155.0C-17 (C=O)
~142.0C-8a'
~136.5C-4a'
~130.0C-6'
~127.5C-8'
~127.0C-5'
~125.0C-7'
~121.0C-4
~110.0C-3
~80.0C-18 (quaternary C of Boc)
~50.0C-12, C-16
~44.0C-13, C-15
~28.5C-19 (CH₃ of Boc)

Interpretation:

  • Isoquinoline Carbons (δ 110.0 - 160.0 ppm): The ten carbon atoms of the isoquinoline ring will resonate in the aromatic region. The carbon atom C-1, directly attached to the piperazine nitrogen, is expected to be the most downfield signal in this group. The quaternary carbons C-4a' and C-8a' can be identified by their lower intensity and the absence of a signal in a DEPT-135 experiment.

  • Piperazine Carbons (δ 44.0 - 50.0 ppm): The four carbon atoms of the piperazine ring will appear in the aliphatic region. Similar to the proton signals, these carbons may exhibit broadening due to conformational exchange. The carbons adjacent to the isoquinoline ring (C-12, C-16) are expected to be at a slightly different chemical shift than those adjacent to the Boc group (C-13, C-15).

  • Boc Group Carbons (δ 28.5, 80.0, 155.0 ppm): The Boc group will give rise to three distinct signals: the carbonyl carbon (C-17) at approximately 155.0 ppm, the quaternary carbon (C-18) around 80.0 ppm, and the three equivalent methyl carbons (C-19) at about 28.5 ppm.

Conclusion

This application note has provided a detailed protocol and interpretation guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data and their assignments offer a solid foundation for the structural verification of this important pharmaceutical intermediate. A key consideration in the analysis is the potential for conformational dynamics in the N-Boc-piperazine moiety, which may manifest as signal broadening in the NMR spectra. For a more in-depth study of these dynamic processes, advanced techniques such as variable-temperature NMR and 2D NMR (COSY, HSQC, HMBC) are recommended.

References

Application Note: High-Resolution Mass Spectrometry Analysis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the mass spectrometry analysis of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical research and drug development. The protocol details a robust method employing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the accurate identification and structural characterization of the target analyte. We delve into the principles of sample preparation, chromatographic separation, and mass spectrometric conditions. A significant focus is placed on the elucidation of the compound's fragmentation pattern under electrospray ionization (ESI), providing a roadmap for researchers engaged in the analysis of related molecular scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methodologies for complex heterocyclic compounds.

Introduction: The Analytical Imperative for Novel Heterocycles

This compound represents a class of N-arylpiperazines that are pivotal scaffolds in medicinal chemistry. The accurate determination of their identity, purity, and metabolic fate is a cornerstone of the drug development process. High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical tool, offering unparalleled sensitivity and precision for these tasks.[1] Its ability to provide exact mass measurements allows for the confident determination of elemental compositions, which is crucial for identifying unknown impurities and metabolites.[2][3][4]

This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the rationale behind the chosen analytical strategy. By understanding the "why" behind the "how," researchers can better adapt and troubleshoot their own analytical workflows.

Experimental Workflow: A Systematic Approach

The analysis of this compound by LC-HRMS follows a logical progression from sample preparation to data interpretation. Each stage is optimized to ensure data of the highest quality and reliability.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis Sample Standard or Unknown Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Step 1 Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration Step 2 Injection Autosampler Injection Filtration->Injection Step 3 Column C18 Reverse-Phase Column Injection->Column Step 4 Gradient Gradient Elution Column->Gradient Step 5 ESI Electrospray Ionization (Positive Mode) Gradient->ESI Step 6 FullScan Full Scan MS (Accurate Mass) ESI->FullScan Step 7 ddMS2 Data-Dependent MS/MS FullScan->ddMS2 Step 8 ElementalComp Elemental Composition Determination ddMS2->ElementalComp Step 9 FragAnalysis Fragmentation Pathway Elucidation ElementalComp->FragAnalysis Step 10

Caption: A streamlined workflow for the LC-HRMS analysis of the target compound.

Detailed Protocols and Methodologies

Sample Preparation

The goal of sample preparation is to present the analyte to the LC-MS system in a suitable solvent, free from particulate matter that could interfere with the analysis.[5][6]

Protocol:

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulates.

Rationale: The choice of methanol or acetonitrile as the initial solvent is due to their compatibility with reverse-phase chromatography and their ability to readily dissolve the analyte. Dilution into the initial mobile phase composition helps to ensure good peak shape upon injection. Filtration is a critical step to prevent clogging of the LC system's tubing and column.[6]

Liquid Chromatography

A C18 reverse-phase column is employed to separate the analyte from any potential impurities. A gradient elution is used to ensure efficient elution and good peak shape.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A Water with 0.1% Formic AcidThe acid aids in the protonation of the analyte for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minEnsures elution of the analyte and any more hydrophobic impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA standard volume to avoid overloading the column.
High-Resolution Mass Spectrometry

The mass spectrometer is operated in positive ion electrospray ionization mode, as the nitrogen atoms in the piperazine and isoquinoline rings are readily protonated.

Parameter Setting Rationale
Ionization Mode ESI PositiveThe basic nitrogen atoms are easily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp. 120 °CAids in desolvation.
Desolvation Temp. 350 °CRemoves solvent from the analyte ions.
Scan Mode Full Scan MS & dd-MS/MSAcquires both precursor and product ion data.
Mass Range 100-500 m/zCovers the expected mass of the analyte and its fragments.
Resolution > 30,000 FWHMEnables accurate mass measurements.
Collision Gas ArgonUsed for collision-induced dissociation in MS/MS.
Collision Energy Ramped (10-40 eV)Provides a range of fragmentation energies.

Data Interpretation: Unraveling the Fragmentation Pathway

The structural elucidation of an unknown compound by mass spectrometry relies heavily on the interpretation of its fragmentation pattern.[7][8] For this compound (Molecular Formula: C₂₀H₂₅N₃O₂; Exact Mass: 339.1947), we can predict a series of characteristic fragment ions based on the known behavior of its constituent moieties.

The protonated molecule, [M+H]⁺, is expected at an m/z of 340.2025.

Proposed Fragmentation Scheme

Fragmentation_Pathway cluster_boc Boc Group Fragmentation cluster_isoquinoline Isoquinoline Fragmentation M [M+H]⁺ m/z 340.2025 F1 m/z 284.1399 M->F1 - C₄H₈ (56 Da) (Loss of Isobutene) F3 m/z 184.1082 M->F3 - C₅H₈O₂ (100 Da) (Loss of Boc group) F2 m/z 240.1497 F1->F2 - CO₂ (44 Da) F4 m/z 128.0500 F3->F4 - C₄H₈N₂ (84 Da) (Piperazine ring cleavage)

Caption: Predicted fragmentation pathway for the target compound in positive ESI mode.

Key Fragmentation Reactions
  • Loss of Isobutene (C₄H₈): A hallmark of the tert-butoxycarbonyl (Boc) protecting group is the neutral loss of 56 Da (isobutene) via a McLafferty-type rearrangement, leading to a fragment at m/z 284.1399.[9][10][11]

  • Decarboxylation: The subsequent loss of carbon dioxide (44 Da) from the m/z 284.1399 fragment results in an ion at m/z 240.1497.

  • Loss of the Entire Boc Group: A direct cleavage of the entire Boc group (100 Da) can also occur, yielding a fragment at m/z 184.1082.[9]

  • Piperazine Ring Cleavage: The fragment at m/z 184.1082 can undergo further fragmentation through the cleavage of the piperazine ring, leading to the formation of the stable isoquinolinium ion at m/z 128.0500. The fragmentation of isoquinoline alkaloids often involves cleavages that maintain the aromatic isoquinoline core.[12][13][14][15]

Expected Fragment Ions:

m/z (calculated) Elemental Composition Proposed Identity/Neutral Loss
340.2025C₂₀H₂₆N₃O₂⁺[M+H]⁺
284.1399C₁₆H₁₈N₃O₂⁺[M+H - C₄H₈]⁺
240.1497C₁₅H₁₈N₃⁺[M+H - C₄H₈ - CO₂]⁺
184.1082C₁₃H₁₄N₃⁺[M+H - C₅H₈O₂]⁺
128.0500C₉H₆N⁺Isoquinolinium ion

Application in Impurity Profiling

In pharmaceutical development, the identification and characterization of impurities are mandated by regulatory agencies.[3] HRMS is an invaluable tool for this purpose, as it can detect and identify impurities even at trace levels.[2][4][16] The established fragmentation pattern of the active pharmaceutical ingredient (API) serves as a reference. Any detected impurity can be subjected to MS/MS analysis, and its fragmentation can be compared to that of the API to elucidate its structure. For example, an impurity with an m/z of 356.20 could indicate an oxidation (+16 Da) of the parent molecule.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By combining a robust LC-HRMS method with a thorough understanding of the molecule's fragmentation behavior, researchers can confidently identify and characterize this compound and its related impurities. The principles and methodologies outlined herein are broadly applicable to the analysis of other complex heterocyclic molecules, making this a valuable resource for the scientific community.

References

Application Notes & Protocols: Leveraging Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate in the Design of Potent Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate as a pivotal intermediate in the synthesis of functionally active compounds. We will delve into the rationale behind its use, detailed synthetic considerations, and robust protocols for functional characterization of the final bioactive molecules, with a particular focus on dopamine receptor modulation.

Introduction: The Strategic Importance of the Isoquinolin-1-yl-piperazine Scaffold

The isoquinoline and piperazine ring systems are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1][2] The combination of these two moieties into the isoquinolin-1-yl-piperazine scaffold has proven particularly fruitful for the development of potent and selective ligands for G protein-coupled receptors (GPCRs), such as dopamine receptors.[3][4]

This compound serves as a key building block in this context. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a stable yet readily cleavable handle, allowing for controlled, sequential chemical modifications. This enables the strategic elaboration of the core scaffold to optimize pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategy: From Intermediate to Bioactive Ligand

The primary utility of this compound is as a precursor for more complex molecules. A general synthetic workflow involves the deprotection of the Boc group, followed by the addition of a pharmacologically relevant sidechain. This is exemplified in the synthesis of potent dopamine D3 receptor agonists, where the deprotected piperazine is alkylated with a suitable electrophile.

Synthetic_Workflow Start Tert-butyl 4-(isoquinolin-1-yl) piperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Step 1 Intermediate 1-(Isoquinolin-1-yl)piperazine Deprotection->Intermediate Yields Alkylation Alkylation with R-X Intermediate->Alkylation Step 2 Final_Compound Functionally Active Ligand (e.g., D3 Receptor Agonist) Alkylation->Final_Compound Yields

Caption: General synthetic workflow from the starting intermediate.

Application Focus: Characterization of Dopamine D3 Receptor Agonists

Derivatives of the isoquinolin-1-yl-piperazine scaffold have demonstrated high affinity and selectivity for the dopamine D3 receptor, a promising target for the treatment of neurological and psychiatric disorders, including Parkinson's disease.[3][4][5] The following sections detail the key functional assays to characterize novel compounds synthesized from this compound.

Rationale: Radioligand binding assays are fundamental for determining the affinity of a test compound for its target receptor. By quantifying the displacement of a known radiolabeled ligand, the inhibition constant (Ki) of the test compound can be calculated. This is a crucial first step in characterizing the potency and selectivity of a novel ligand.

Protocol: Radioligand Displacement Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing human dopamine D2 or D3 receptors.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 4°C and resuspend the pellet (crude membrane fraction) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Cell membranes (10-20 µg protein/well).

      • Radioligand (e.g., [3H]-Spiperone for both D2 and D3 receptors) at a concentration near its Kd.

      • Varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

      • For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM haloperidol).

    • Incubate at room temperature for 60-90 minutes.

  • Termination and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Perform a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity (Ki ratio)
Compound X2692.23121
Compound Y1092.6141.8

Note: Data presented here is illustrative and based on published findings for similar compounds.[3]

Rationale: While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. For GPCRs like the D2 and D3 receptors, a common functional assay measures the receptor-mediated stimulation of GTPγS binding to G proteins.

D3_Signaling_Pathway Agonist D3 Agonist (e.g., Compound 24c) D3R Dopamine D3 Receptor Agonist->D3R Binds to G_protein Gi/o Protein (αβγ subunits) D3R->G_protein Activates GDP GDP G_protein->GDP Releases GTP_gamma_S [35S]GTPγS G_protein->GTP_gamma_S Binds Effector Downstream Effectors (e.g., adenylyl cyclase inhibition) G_protein->Effector Modulates GTP GTP

Caption: D3 receptor agonist-induced G-protein activation.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing D2 or D3 receptors as described in the binding assay protocol. Use CHO or AtT-20 cells, which are commonly used for this assay.[3][4]

  • Assay Reaction:

    • In a 96-well plate, combine:

      • Cell membranes (5-10 µg protein/well).

      • Assay buffer containing GDP (e.g., 10-30 µM) to ensure the G proteins are in their inactive state.

      • [³⁵S]GTPγS (0.05-0.1 nM).

      • Varying concentrations of the test compound.

      • For basal binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of non-radioactive GTPγS (e.g., 10 µM).

    • Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction and measure bound radioactivity as described for the radioligand binding assay.

  • Data Analysis:

    • Calculate the percentage stimulation of [³⁵S]GTPγS binding above basal levels for each concentration of the test compound.

    • Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

    • Selectivity is determined by the ratio of EC50 values (D2/D3).

Data Presentation:

CompoundD2 EC50 (nM)D3 EC50 (nM)D2/D3 Selectivity (EC50 ratio)
Compound X1160.52223
Compound Y770.49157

Note: Data presented here is illustrative and based on published findings for similar compounds.[3]

Rationale: Oxidative stress is implicated in the pathophysiology of neurodegenerative diseases like Parkinson's.[3] Therefore, assessing the antioxidant properties of novel compounds can provide insights into potential neuroprotective effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions or the positive control.

    • For the control (100% radical activity), add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundDPPH Scavenging IC50 (µM)
Ascorbic Acid (Control)34.6 ± 3.6
Compound X45.67 ± 6.89
Compound Y39.67 ± 6.23

Note: Data presented here is illustrative and based on published findings for similar compounds.[3]

Concluding Remarks

This compound is a valuable starting material for the synthesis of novel, biologically active compounds, particularly those targeting dopamine receptors. The functional assays detailed in these notes provide a robust framework for characterizing the pharmacological profile of the final synthesized molecules. By systematically evaluating receptor binding, functional activity, and potential ancillary properties like antioxidant activity, researchers can effectively advance the drug discovery process for new CNS therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and significantly improve your reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, most commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr), can present several challenges that may lead to suboptimal yields. This guide will explore the critical aspects of these synthetic routes, offering practical solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing explanations and actionable steps to resolve them.

Problem 1: Low or No Product Yield

Q: I am attempting the Buchwald-Hartwig amination of 1-chloroisoquinoline with tert-butyl piperazine-1-carboxylate, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

A: Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent quality.

Underlying Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) active catalyst is sensitive to air and moisture. Improper handling can lead to oxidation and loss of catalytic activity.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] Using a pre-catalyst, which is a stable Pd(II) source that is reduced in situ to Pd(0), can also be beneficial.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination.[2] For coupling with a secondary cyclic amine like tert-butyl piperazine-1-carboxylate, a sterically hindered and electron-rich phosphine ligand is often required.

    • Solution: Screen a variety of ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands like dppf are often effective for this type of transformation.[3][4]

  • Incorrect Base: The base is critical for deprotonating the amine and facilitating the formation of the palladium-amide complex.[4] A base that is too weak may not be effective, while an overly strong base can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is often successful.[4] Other bases to consider include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). The choice of base can be dependent on the specific ligand and substrate.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting materials, product, or catalyst.

    • Solution: Typically, these reactions are run at temperatures ranging from 80 to 120 °C. If you are not seeing any product formation, a gradual increase in temperature may be beneficial.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I am also observing a significant amount of a side product, which appears to be isoquinoline (hydrodehalogenation). How can I minimize this?

A: The formation of isoquinoline is a result of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing amination.

Underlying Causes and Solutions:

  • β-Hydride Elimination: This side reaction can compete with reductive elimination, especially if the palladium-amide intermediate has accessible β-hydrogens.[2]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky, electron-rich ligands can favor the desired C-N bond formation.

  • Presence of Water: Trace amounts of water can act as a proton source, leading to the hydrodehalogenation of the aryl halide.

    • Solution: As mentioned previously, ensure all reagents and solvents are scrupulously dried.

  • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to an increase in side products.

    • Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Problem 3: Difficulty in Product Purification

Q: I have successfully synthesized the product, but I am struggling to purify it from the residual palladium catalyst and ligand byproducts. What purification strategies are recommended?

A: Removing palladium residues and phosphine oxide byproducts is a common challenge in purifying products from Buchwald-Hartwig reactions.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove some of the inorganic salts.

  • Filtration through Celite or Silica Gel: Filtering the crude reaction mixture through a short plug of Celite or silica gel can help remove some of the palladium catalyst.

  • Column Chromatography: This is often the most effective method for separating the desired product from the remaining impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of a Buchwald-Hartwig reaction?

A1: Yes, SNAr is a potential alternative. The reaction involves the direct displacement of the chloride on the 1-chloroisoquinoline by the piperazine nucleophile.[6][7] However, the isoquinoline ring is not strongly activated towards nucleophilic attack. To facilitate this reaction, you would typically need high temperatures and potentially a strong base to deprotonate the piperazine, making it a more potent nucleophile. The Buchwald-Hartwig amination is often preferred due to its generally milder reaction conditions and broader substrate scope.[8]

Q2: What is the optimal ratio of reagents for the Buchwald-Hartwig amination?

A2: The optimal ratio can vary, but a good starting point is a slight excess of the amine.

ReagentStoichiometric Ratio
1-Chloroisoquinoline1.0 eq
Tert-butyl piperazine-1-carboxylate1.1 - 1.2 eq
Palladium Pre-catalyst0.01 - 0.05 eq (1-5 mol%)
Ligand0.012 - 0.06 eq (1.2-1.2 x Pd mol%)
Base1.4 - 2.0 eq

Q3: How do I choose the right solvent for the reaction?

A3: The choice of solvent is crucial. It must be aprotic and capable of solubilizing the reagents at the reaction temperature. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[4] Toluene is often a good first choice due to its high boiling point, which allows for a wider range of reaction temperatures.

Q4: Is there a way to monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods. TLC is a quick and easy way to get a qualitative sense of the reaction's progress. LC-MS provides more detailed information, allowing you to identify the starting materials, product, and any major side products by their mass-to-charge ratio.

Experimental Workflow and Diagrams

Buchwald-Hartwig Amination Workflow

The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: 1-Chloroisoquinoline Amine Base Pd Pre-catalyst Ligand glassware Dry Glassware (Oven or Flame-dry) solvent Add Anhydrous Solvent glassware->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the catalytic cycle.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)-Ar     |         X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' Base pd_amide_complex L-Pd(II)-Ar     |        NHR'R'' amine_coordination->pd_amide_complex reductive_elimination Reductive Elimination pd_amide_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Tert-butyl piperazine-1-carboxylate (1.1 eq)

  • XPhos Pd G3 (0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1-chloroisoquinoline, tert-butyl piperazine-1-carboxylate, XPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the 1-chloroisoquinoline is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Synthesis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic endeavors. The synthesis, primarily achieved through a Buchwald-Hartwig amination, is a powerful C-N cross-coupling reaction. However, like many palladium-catalyzed reactions, it is not without its nuances. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My reaction is showing low conversion of 1-chloroisoquinoline. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Probable Causes:

    • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen and may have been deactivated. Additionally, the choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. For an electron-rich heteroaromatic halide like 1-chloroisoquinoline, a sterically hindered and electron-rich phosphine ligand is often necessary.

    • Insufficiently Strong Base: The base is critical for deprotonating the piperazine nitrogen, forming the palladium-amido complex which is a key intermediate. If the base is not strong enough, this step can be slow or inefficient.

    • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature will result in a sluggish reaction.

    • Solvent Purity: Water and oxygen in the solvent can interfere with the catalytic cycle.

  • Solutions:

    • Optimize Catalyst and Ligand:

      • Use a pre-catalyst such as [Pd(cinnamyl)Cl]₂ or a G3/G4 pre-catalyst from Buchwald to ensure efficient generation of the active Pd(0) species.

      • Screen electron-rich, bulky phosphine ligands like XPhos, RuPhos, or BrettPhos. These ligands are known to be effective for coupling with heteroaryl chlorides.

    • Select an Appropriate Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be trialed.

    • Adjust Temperature: A typical starting point is 80-110 °C. If conversion is low, a modest increase in temperature may be beneficial. Monitor for the appearance of decomposition products by TLC or LC-MS.

    • Ensure Anhydrous and Degassed Conditions: Use a dry, non-protic solvent such as toluene or dioxane. Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

Question 2: I am observing a significant amount of a side product that appears to be isoquinoline (hydrodehalogenation). How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Probable Causes:

    • β-Hydride Elimination: This can occur from a palladium-hydride species, which can form from various sources in the reaction mixture (e.g., from the amine or solvent). This palladium-hydride can then reductively eliminate with the aryl halide to give the dehalogenated product.[1]

    • High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the pathways leading to hydrodehalogenation.

  • Solutions:

    • Ligand Choice: Certain ligands are better at suppressing hydrodehalogenation. Sterically hindered biarylphosphine ligands are often effective.

    • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

    • Use a Pre-catalyst: Using a well-defined pre-catalyst can lead to a cleaner reaction with fewer side products compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Question 3: My product is contaminated with a higher molecular weight impurity, which I suspect is the double arylated piperazine. How can I prevent this?

Answer:

While you are correctly using tert-butyl piperazine-1-carboxylate to protect one of the piperazine nitrogens, the formation of a bis-arylated product can still occur if the Boc group is prematurely cleaved.

  • Probable Causes:

    • Instability of the Boc Group: Although generally stable, the Boc group can be labile under certain conditions, especially at high temperatures or in the presence of certain reagents. If the Boc group is cleaved in situ, the resulting unprotected piperazine has two nucleophilic nitrogens and can react with a second molecule of 1-chloroisoquinoline.

  • Solutions:

    • Moderate Reaction Temperature: Avoid excessive heating. The optimal temperature should be high enough for the desired reaction to proceed efficiently but not so high as to cause significant deprotection.

    • Careful Choice of Base: While a strong base is needed, highly aggressive conditions could potentially affect the Boc group. NaOtBu is generally a good choice.

    • Purification: If a small amount of the bis-arylated product is formed, it can usually be separated from the desired mono-arylated product by column chromatography due to the significant difference in polarity and molecular weight.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group on the piperazine?

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in this synthesis. Piperazine has two secondary amine nitrogens, both of which are nucleophilic and can participate in the Buchwald-Hartwig amination. The Boc group "blocks" one of these nitrogens, ensuring that the arylation occurs selectively at the unprotected nitrogen. This prevents the formation of the undesired bis(isoquinolin-1-yl)piperazine side product.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting materials (1-chloroisoquinoline and Boc-piperazine) and the appearance of the product. A typical eluent system would be a mixture of hexanes and ethyl acetate.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of the starting materials, product, and any significant side products.

  • Product Characterization:

      • Isoquinoline protons: ~7.3-8.2 ppm

      • Piperazine protons adjacent to the isoquinoline ring: ~3.5 ppm

      • Piperazine protons adjacent to the Boc group: ~3.7 ppm

      • tert-butyl protons: ~1.5 ppm

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. For this compound (C₁₈H₂₃N₃O₂), the expected [M+H]⁺ ion would be around m/z 314.18.

Q3: What is a general, reliable starting protocol for this synthesis?

Below is a robust starting protocol. Note that optimization of the ligand, base, and temperature may be necessary for best results.

Parameter Recommendation
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
Ligand XPhos (2-4 mol%)
Base Sodium tert-butoxide (1.5-2.0 equiv.)
Solvent Anhydrous, degassed toluene or dioxane
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

III. Experimental Workflow and Key Pathways

Detailed Experimental Protocol (General Procedure)
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-chloroisoquinoline (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 1-chloroisoquinoline is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Reaction and Side Products

The following diagram illustrates the desired reaction pathway and the common hydrodehalogenation side reaction.

Buchwald_Hartwig cluster_main Main Reaction Pathway cluster_side Common Side Reaction Start 1-Chloroisoquinoline + Tert-butyl piperazine-1-carboxylate Product This compound Start->Product Pd Catalyst, Ligand, Base Side_Product Isoquinoline (Hydrodehalogenation) Start->Side_Product Pd-H species

Caption: Desired amination versus hydrodehalogenation.

IV. References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 24). Springer. --INVALID-LINK--

  • Yadav, D. K., et al. (2022). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ChemRxiv. --INVALID-LINK--

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. --INVALID-LINK--

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Isoquinoline and Piperazine Moieties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of C-N cross-coupling between isoquinoline and piperazine scaffolds.

Welcome to the technical support center for the synthesis of isoquinoline-piperazine conjugates. This ubiquitous structural motif is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for forging this critical C-N bond, yet its successful implementation is a nuanced process.[4][5]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide you not just with protocols, but with the underlying chemical logic to empower you to rationalize, optimize, and troubleshoot your own reactions effectively.

Section 1: The Fundamentals - Understanding the Catalytic Cycle

Before delving into troubleshooting, a firm grasp of the reaction mechanism is essential. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding each step is the key to diagnosing and solving problems.[6][7][8]

Buchwald_Hartwig_Cycle Pd0 Active L-Pd(0) Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Amine_Complex Amine Coordination Complex OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Pd-Amido Complex L-Pd(II)(Ar)(NR2) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Regenerates Catalyst product Product (Ar-NR2) Amido_Complex->product Reductive Elimination start Isoquinoline-X (Ar-X) start->OA_Complex Oxidative Addition amine Piperazine (HNR2) base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Core Parameter Optimization (FAQs)

Optimizing a Buchwald-Hartwig reaction involves the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.[9]

Q1: How do I choose the right palladium source (precatalyst)?

The "palladium source" is rarely just palladium metal. We use well-defined palladium complexes, increasingly in the form of "precatalysts," which are stable, easy to handle, and efficiently generate the active Pd(0) species in situ.[7][10]

Causality: The choice of precatalyst impacts the ease of activation and the stability of the active catalyst. While simple salts like Pd(OAc)₂ are economical, they require in-situ reduction by a phosphine ligand or amine, which can be inefficient and lead to higher catalyst loadings.[7][9] Modern precatalysts (Generations 3, 4, etc.) are designed for rapid, clean activation with even weak bases at room temperature, offering greater reliability and broader substrate scope.[7]

Palladium Source Generation Typical Loading Activation & Key Features
Pd(OAc)₂ / Pd₂(dba)₃0 (Traditional)2-10 mol%Requires in-situ reduction. Economical but can be less efficient. Performance is highly ligand-dependent.[7][9]
G3-Precatalysts3rd Gen0.5-2 mol%Features a non-coordinating methanesulfonate (OMs) ligand. Broad ligand scope and easily activated by weak bases.[7]
G4-Precatalysts4th Gen0.5-2 mol%Utilizes a carbazole leaving group. Solves potential inhibition issues seen with some substrates using G3 precatalysts.[7]

Insight from the Field: For coupling with electron-rich N-heterocycles like isoquinoline, starting with a G3 or G4 precatalyst is highly recommended. Their efficiency often justifies the higher initial cost by providing cleaner reactions, lower catalyst loadings, and more consistent results, which is critical in a drug development setting.[11]

Q2: What is the role of the phosphine ligand and which one should I select?

The phosphine ligand is arguably the most critical variable. It binds to the palladium center and directly influences the rates of oxidative addition and reductive elimination—the key bond-forming and catalyst-regenerating steps.[4][5]

Causality: The ligand's steric bulk and electronic properties are paramount.

  • Steric Bulk: Bulky ligands (e.g., dialkylbiaryl phosphines) promote the formation of a monoligated, highly reactive L-Pd(0) species. This accelerates the rate-limiting oxidative addition and the final reductive elimination step.[4]

  • Electron-Donating Ability: Electron-rich ligands increase electron density on the palladium, which facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides) into the Pd(0) center.[4]

Ligand Key Structural Feature Best Suited For...
XPhos Di(1-adamantyl)phosphino groupGeneral purpose, robust, and effective for a wide range of N- and O-couplings. A go-to starting point.
RuPhos Dicyclohexylphosphino groupOften provides superior results for hindered substrates or challenging N-heterocycles where other ligands fail.
BrettPhos Di(tert-butyl)phosphino groupParticularly effective for coupling primary amines and ammonia equivalents.[6] Can be useful for mono-arylation.
BINAP Bidentate phosphineAn earlier generation ligand. While effective for some systems, often superseded by bulky monophosphine ligands for this chemistry.[4]

Insight from the Field: When coupling piperazine with a halo-isoquinoline, start with XPhos or RuPhos . Their steric bulk is well-suited to accommodate the heterocyclic nature of the substrates and facilitate the crucial reductive elimination step.

Q3: Which base is most suitable for my reaction?

The base's primary role is to deprotonate the piperazine, forming the nucleophilic amide that attacks the palladium center.[6][12] Its strength and solubility dramatically affect the reaction's success.

Causality: The choice of base is a trade-off between reactivity and functional group tolerance. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) provide the fastest reaction rates by efficiently generating the palladium-amido complex.[6][7] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups). Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[7] The solubility of the base is also critical; in non-polar solvents, the reaction is often heterogeneous, and the base's surface area can impact the rate.[13]

Base pKaH (approx.) Pros Cons
NaOtBu19High reactivity, enables low catalyst loadings and temperatures.Incompatible with many functional groups (e.g., esters).[6]
LHMDS26Tolerates some protic functional groups. Useful for low-temperature reactions.Air-sensitive solid, can be expensive.[6]
K₃PO₄ / Cs₂CO₃12.3 / 10.3Excellent functional group tolerance. Cs₂CO₃ has good solubility.[7]Slower reaction rates, often requires higher temperatures.[7]

Insight from the Field: For isoquinolines without base-sensitive groups, NaOtBu is the standard choice for rapid optimization. If your substrate is sensitive, K₃PO₄ or Cs₂CO₃ are excellent alternatives, though you may need to increase the temperature to 80-100 °C.[7]

Q4: What solvent should I use?

The solvent must solubilize the reactants and, crucially, influence the stability of intermediates in the catalytic cycle.

Causality: Solvent polarity plays a significant role. Aprotic, non-polar to moderately polar solvents are preferred.

  • Toluene / Dioxane: These are the most common solvents. They are relatively non-polar and do not coordinate strongly to the palladium center, allowing the catalytic cycle to proceed unimpeded.

  • DMF / NMP: Polar aprotic solvents can be used, especially if substrate solubility is an issue.[9] However, they can sometimes coordinate to the palladium and alter the catalytic activity.[14][15]

Insight from the Field: Toluene and 1,4-Dioxane are the workhorses for this chemistry. Always use anhydrous solvents, as water can interfere with the base and catalyst activity.

Section 3: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This section addresses the most common problems in a direct question-and-answer format.

Troubleshooting_Yield Start Problem: Low or No Yield Check_Inert Is the reaction setup strictly anaerobic/anhydrous? Start->Check_Inert Fix_Inert Solution: Use Schlenk techniques. Degas solvent. Use a glovebox. Check_Inert->Fix_Inert No Check_Catalyst Is the precatalyst/ligand active and handled correctly? Check_Inert->Check_Catalyst Yes Fix_Catalyst Solution: Use a fresh bottle. Store under inert gas. Consider a more active ligand (e.g., RuPhos). Check_Catalyst->Fix_Catalyst No Check_Halide What is the isoquinoline halide (X = Cl, Br, I)? Check_Catalyst->Check_Halide Yes Fix_Cl For Ar-Cl: Increase temperature. Use a more electron-rich ligand (e.g., RuPhos). Use a stronger base (NaOtBu). Check_Halide->Fix_Cl X = Cl Fix_I For Ar-I: Iodide can inhibit Pd. Ensure good stirring. Consider toluene as solvent. Check_Halide->Fix_I X = I Check_Temp Is the temperature appropriate for the base? Check_Halide->Check_Temp X = Br Fix_Temp Solution: For weak bases (K3PO4), increase temp to 80-110 °C. For strong bases (NaOtBu), 40-80 °C may suffice. Check_Temp->Fix_Temp No

Caption: Troubleshooting decision tree for low or no product yield.

Problem: Low or No Product Yield

Q: My reaction isn't working at all. I see only starting materials. Could my catalyst be inactive? A: Yes, this is a primary suspect. The active Pd(0) catalyst is sensitive to oxygen.

  • Cause: Improper handling of air-sensitive precatalysts or ligands, or failure to establish and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles). Assemble your reaction vessel under a positive pressure of inert gas. If you are not using a glovebox, use Schlenk line techniques. Use fresh, high-purity reagents. Precatalysts, while more stable than Pd(0) sources, can degrade over time with repeated exposure to air.

Q: My chloro-isoquinoline is unreactive, while the bromo- version worked fine. What should I change? A: This is expected behavior due to the difference in C-X bond strength. The oxidative addition of aryl chlorides to Pd(0) is significantly more difficult than for aryl bromides or iodides.[7]

  • Cause: The C-Cl bond is stronger and less readily cleaved by the palladium catalyst.

  • Solution: You need to use more "forcing" conditions to promote the rate-limiting oxidative addition step.

    • Switch to a More Active Ligand: Use a more electron-rich, bulky ligand like RuPhos .

    • Increase Temperature: Raise the reaction temperature to 100-110 °C.

    • Use a Stronger Base: If compatible with your substrate, use NaOtBu.

Problem: Formation of Key Side Products

Q: I'm getting a significant amount of a bis-arylated piperazine byproduct. How can I favor mono-arylation? A: This is a common challenge when using a symmetrical nucleophile like piperazine. The mono-arylated product can act as a substrate and react a second time.

  • Cause: The N-H of the mono-arylated product is still reactive and can compete with the starting piperazine for coupling.

  • Solution: The most effective strategy is to use Le Châtelier's principle to your advantage.

    • Use a Large Excess of Piperazine: Employing 5 to 10 equivalents of piperazine will statistically favor the reaction of the halo-isoquinoline with the abundant starting piperazine over the less concentrated mono-arylated product.[16]

    • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting isoquinoline is consumed to prevent the slower, secondary coupling from proceeding.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the initial, faster coupling.

Q: My main byproduct is isoquinoline (hydrodehalogenation). What causes this and how can I prevent it? A: Hydrodehalogenation is a competing pathway where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Cause: This side reaction can occur via β-hydride elimination from the Pd-amido intermediate, especially if there are trace amounts of water or other proton sources.[4]

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents.

    • Ligand Choice: Sterically hindered ligands that accelerate reductive elimination can outcompete the hydrodehalogenation pathway.

    • Base Selection: The choice of base can influence this side reaction. Sometimes switching from an alkoxide to a carbonate or phosphate base can mitigate the issue.

Problem: Difficult Product Purification

Q: My final product is a beautiful white powder, but my NMR shows broad peaks and ICP analysis shows high palladium content. How do I remove it? A: Residual palladium is a critical issue, especially in drug development, as it is toxic and can interfere with biological assays.[17][18] The nitrogen atoms in your product are excellent ligands for palladium, making it "stick" to your molecule.

  • Cause: The product coordinates to residual palladium species, making them soluble in the organic phase and difficult to remove by standard chromatography.

  • Solution: A dedicated scavenging step after the initial workup is often necessary.[19]

    • Aqueous Wash with a Thiol: Washing the organic layer with an aqueous solution of N-acetylcysteine or thiourea can chelate the palladium and pull it into the aqueous phase.

    • Solid-Supported Scavengers: Stirring the crude product solution with a silica-based scavenger (e.g., SiliaMetS Thiol) or treating it with activated carbon for a few hours before filtration is highly effective.[20]

    • Polish Filtration: Filtering the crude product solution through a pad of Celite can help remove colloidal palladium.

Q: How do I get rid of the 10 equivalents of piperazine I used? A: The large excess of the basic piperazine starting material can be easily removed with an acidic aqueous wash.

  • Cause: Piperazine is a base.[21]

  • Solution: During the workup, wash the organic layer (e.g., EtOAc, DCM) several times with a dilute acid solution (e.g., 1 M HCl or 5% citric acid). The piperazine will be protonated to form a water-soluble salt and will be extracted into the aqueous layer, while your typically less basic product remains in the organic phase. Always check the pH of the final aqueous wash to ensure it is acidic.

Section 4: Experimental Protocols

General Protocol for Isoquinoline-Piperazine Coupling

This is a representative procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halo-isoquinoline (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the base (e.g., NaOtBu, 1.4 eq). Then, add piperazine (5.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots via syringe and analyzing by TLC or LC-MS until the halo-isoquinoline is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with 1 M HCl (2x) to remove excess piperazine, followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Palladium Removal (if necessary): If palladium contamination persists, dissolve the purified material in a suitable solvent (e.g., DCM), add a palladium scavenger, stir for 4-12 hours, filter, and reconcentrate to yield the final product.

Protocol for Reaction Monitoring by LC-MS
  • Sample Preparation: Under an argon counterflow, withdraw ~5-10 μL of the reaction mixture using a syringe. Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • Analysis: Vortex the sample and inject a small volume (e.g., 1-5 μL) into the LC-MS.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the mass of the halo-isoquinoline starting material and the appearance of the peak corresponding to the mass of the desired product. This provides a real-time assessment of conversion.

References

Technical Support Center: Crystallization of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (CAS No. 205264-33-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you achieve successful crystallization of this compound.

Understanding the Molecule

This compound is a moderately complex organic molecule featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on a piperazine ring, which is attached to an isoquinoline moiety. The presence of both rigid aromatic and flexible aliphatic components, along with the polar carbamate group, influences its solubility and crystallization behavior. While specific experimental data such as a precise melting point and comprehensive solubility profiles are not widely published[1], we can leverage our understanding of its structural components and general principles of crystallization to address common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound has "oiled out" of solution instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent system.

Immediate Steps:

  • Re-dissolve: Gently heat the mixture to re-dissolve the oil.

  • Add More Solvent: Add a small amount of the primary solvent to decrease the supersaturation level.

  • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

  • Scratching: Once the solution is at a lower temperature, gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

Long-Term Solutions & Rationale:

  • Solvent Selection: The chosen solvent may be too good a solvent at elevated temperatures, leading to a high concentration that "oils out" upon cooling. Consider a solvent system where the compound has slightly lower solubility at the boiling point.

  • Lower Crystallization Temperature: If possible, use a solvent with a lower boiling point to ensure the crystallization temperature is well below the compound's melting point[2].

  • Anti-Solvent Addition: A powerful technique is to dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is poorly soluble) at a constant temperature until turbidity is observed. This can often prevent oiling out by inducing crystallization at a lower temperature.

Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What's the problem?

A2: The absence of crystal formation is usually due to either the solution not being sufficiently supersaturated or kinetic barriers to nucleation.

Troubleshooting Workflow:

G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent was likely used. check_supersaturation->too_much_solvent No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes reduce_volume Reduce solvent volume by gentle heating or a stream of inert gas. too_much_solvent->reduce_volume re_cool Cool the solution again slowly. reduce_volume->re_cool scratching Scratch the inner surface of the flask. induce_nucleation->scratching seed_crystals Add a seed crystal of the compound. scratching->seed_crystals If no success ultrasonication Briefly place in an ultrasonic bath. seed_crystals->ultrasonication If no success change_solvent Consider a different solvent system. ultrasonication->change_solvent If all else fails

Caption: Decision workflow for troubleshooting lack of crystallization.

Detailed Steps:

  • Concentrate the Solution: If the compound is too soluble in the cold solvent, you will need to reduce the amount of solvent. This can be done by gentle heating to evaporate some of the solvent, followed by slow cooling.

  • Induce Nucleation:

    • Scratching: As mentioned before, scratching the flask can create microscopic imperfections that serve as nucleation points.

    • Seeding: If you have a small amount of the crystalline product from a previous batch, adding a single seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Solvent System Re-evaluation: If the above methods fail, the solvent system is likely suboptimal. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

Q3: My crystallization is too rapid, resulting in very fine needles or powder. How can I obtain larger, more well-defined crystals?

A3: Rapid crystallization traps impurities and often leads to a product that is difficult to handle and filter. The goal is to slow down the crystal growth process.

Methods to Promote Slower Crystal Growth:

  • Increase Solvent Volume: Add a slight excess of the hot solvent to ensure the solution is not overly saturated upon cooling. This will slow down the rate of nucleation and crystal growth.

  • Insulate the Flask: After heating to dissolve the compound, wrap the flask in glass wool or place it in a Dewar flask to slow the rate of cooling.

  • Room Temperature Crystallization: Allow the solution to cool to room temperature undisturbed before moving it to a refrigerator or ice bath.

  • Vapor Diffusion: For growing high-quality single crystals, dissolve your compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed container with a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of your compound, promoting slow crystal growth[1].

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the crystallization of this compound?

Qualitative Solubility and Solvent Selection Table

Solvent ClassExamplesExpected Solubility of Target CompoundSuitability for Crystallization
Non-polar Hexanes, HeptaneLowGood as an anti-solvent.
Moderately Non-polar Toluene, Diethyl EtherModeratePotentially good for single-solvent or co-solvent systems.
Polar Aprotic Ethyl Acetate, Acetone, Dichloromethane (DCM)Good to HighGood primary solvents, often used in combination with a non-polar anti-solvent.
Polar Protic Ethanol, Methanol, IsopropanolGood to HighGood primary solvents, but may require significant cooling for good yields.
Highly Polar WaterVery LowUnlikely to be a good primary solvent, but could be an effective anti-solvent.

Recommended Starting Points:

  • Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. A similar system, petroleum ether/ethyl acetate, has been used for a related compound[3].

  • Ethanol: Ethanol is a common solvent for many organic compounds. Its higher boiling point allows for a good solubility difference between hot and cold solutions.

  • Dichloromethane/Pentane: This system is useful for vapor diffusion or liquid-liquid diffusion techniques to obtain high-quality crystals.

Solvent Selection Workflow

G start Select a Potential Solvent test_rt_solubility Add a small amount of solvent at room temperature. start->test_rt_solubility dissolves_rt Compound dissolves readily. test_rt_solubility->dissolves_rt Yes insoluble_rt Compound is insoluble or sparingly soluble. test_rt_solubility->insoluble_rt No reject_solvent Reject as a single solvent (too soluble). dissolves_rt->reject_solvent heat_solvent Heat the mixture to the solvent's boiling point. insoluble_rt->heat_solvent dissolves_hot Compound dissolves. heat_solvent->dissolves_hot Yes insoluble_hot Compound remains insoluble. heat_solvent->insoluble_hot No cool_solution Cool the solution to room temperature and then in an ice bath. dissolves_hot->cool_solution crystals_form Crystals form. cool_solution->crystals_form Yes no_crystals No crystals form. cool_solution->no_crystals No suitable_solvent Suitable single solvent found. crystals_form->suitable_solvent try_anti_solvent Consider as a primary solvent for an anti-solvent system. no_crystals->try_anti_solvent reject_insoluble Reject as a primary solvent. insoluble_hot->reject_insoluble

Caption: A systematic approach to selecting a suitable crystallization solvent.

Q2: What is the expected appearance and purity of the crystalline product?

A2: Based on supplier information, this compound is expected to be a solid with a purity of ≥95%. The color is not specified, but related N-Boc-piperazine compounds are often white to off-white crystalline solids. The crystalline form can range from fine needles to larger prisms depending on the crystallization conditions.

Q3: How can I improve the yield of my crystallization?

A3: Low yield is a common issue and can be addressed by optimizing several parameters:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Maximize Cooling: After initial cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator to maximize the precipitation of the product.

  • Sufficient Crystallization Time: Allow adequate time for the crystallization to complete. This can range from a few hours to overnight.

  • Anti-Solvent Addition: Carefully adding an anti-solvent to a solution of your compound can significantly increase the yield by reducing its solubility.

Q4: Are there any specific safety precautions I should take?

A4: Yes. According to the Safety Data Sheet for this compound, it is classified as a hazardous substance. The following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

long-term storage and handling of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Here, we address common challenges related to its long-term storage, handling, and experimental use, moving beyond simple instructions to explain the scientific rationale behind our recommendations. Our goal is to empower you to anticipate and resolve issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common initial questions regarding the safety, storage, and fundamental properties of the compound.

Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

Answer: this compound and structurally similar compounds are classified as irritants. Based on data from analogous structures, the primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2].

Expert Rationale: The piperazine and isoquinoline moieties are common in bioactive molecules and can interact with biological systems, leading to irritation. The tert-butoxycarbonyl (Boc) group does not mitigate these inherent properties.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[3][4].

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber)[4].

  • Body Protection: A standard laboratory coat is required. Ensure no skin is exposed[3].

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust particles[2][5]. If engineering controls are inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3].

Question: What are the optimal conditions for the long-term storage of this compound?

Answer: For maximum stability, the compound in its solid form should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[1][2]. For extended storage, refrigeration at 2-8°C is recommended. Some suppliers of similar compounds suggest storing solutions at -20°C for one month or -80°C for up to six months, protected from light[5].

Expert Rationale: The two main risks to the compound's integrity during storage are hydrolysis and oxidation.

  • Hydrolysis: The Boc protecting group is susceptible to cleavage under acidic conditions. Storing in a "dry" environment minimizes contact with atmospheric moisture, which could become acidic upon dissolving atmospheric CO2.

  • Oxidation: While the molecule is generally stable, long-term exposure to air and light can promote slow oxidation, particularly at the isoquinoline ring. A tightly sealed container minimizes exposure to oxygen.

Question: How should I properly handle a spill of this compound?

Answer: In the event of a spill, ensure you are wearing appropriate PPE. For a solid spill, prevent further dust formation. Carefully sweep or vacuum the material into a suitable, labeled disposal container[1]. For a solution spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container[5]. Avoid letting the product enter drains or waterways[1].

Part 2: Troubleshooting Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments, focusing on the chemical logic behind each troubleshooting step.

Issue: I am having difficulty dissolving the compound. What solvents are recommended?

Answer: While specific solubility data for this exact molecule is not widely published, piperazine derivatives with Boc protection are generally soluble in a range of organic solvents.

Recommended Solvents (from general to more polar):

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

Troubleshooting Steps:

  • Start with common, less polar organic solvents. Attempt to dissolve a small amount in DCM or EtOAc first.

  • Use gentle warming. If solubility is low, gently warm the mixture (e.g., to 30-40°C).

  • Employ sonication. A sonication bath can help break up solid particles and enhance the rate of dissolution.

  • For biological assays, use DMSO. DMSO is a common solvent for creating high-concentration stock solutions for biological screening. However, be mindful of its potential effects on your specific assay and keep the final concentration low (typically <0.5%).

Expert Rationale: The molecule has both nonpolar (tert-butyl, isoquinoline) and polar (ester, nitrogen atoms) features. This amphiphilic nature means its solubility will vary. The large, relatively rigid structure may require energy (warming, sonication) to overcome crystal lattice forces.

Issue: My reaction is yielding unexpected byproducts, or the starting material is being consumed with no desired product formation. What is happening?

Answer: The most likely cause of unexpected reactivity is the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

Potential Causes & Solutions:

  • Cause 1: Acidic Conditions. The Boc group is notoriously labile under acidic conditions. Even trace amounts of acid in your reagents or solvents, or acidic byproducts generated during the reaction, can cause deprotection.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acid. If the reaction tolerates it, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge any stray protons.

  • Cause 2: High Temperatures. While more stable to heat than acid, prolonged exposure to high temperatures (>80-100°C) can lead to thermal decomposition of the Boc group.

    • Solution: If possible, run your reaction at a lower temperature for a longer duration.

  • Cause 3: Incompatible Reagents. Strong reducing agents or certain Lewis acids can interact with and cleave the Boc group.

    • Solution: Carefully review the compatibility of all reagents with the Boc protecting group. Authoritative sources like Greene's Protective Groups in Organic Synthesis are invaluable for this purpose.

How to Verify Deprotection:

  • Thin-Layer Chromatography (TLC): The deprotected product will be significantly more polar and will have a much lower Rf value than the starting material.

  • LC-MS: Look for a mass peak corresponding to the starting material minus 100.12 g/mol (the mass of the Boc group).

Issue: How can I confirm the purity of the compound after long-term storage?

Answer: It is good practice to re-analyze the purity of any chemical after prolonged storage before use in a critical experiment.

Recommended Analytical Methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method. Acquire a spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and compare it to the reference spectrum from the supplier or a database. Look for the characteristic signals of the tert-butyl group (a sharp singlet around 1.5 ppm) and the aromatic protons of the isoquinoline ring. The appearance of new, unidentifiable peaks is a sign of degradation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting non-volatile impurities. A pure sample should show a single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺).

  • TLC (Thin-Layer Chromatography): This is a quick and easy way to check for gross impurities. A pure sample should show a single spot. The presence of multiple spots indicates impurities or degradation.

Part 3: Data Summary & Protocols

Quantitative Data & Properties Summary
ParameterValue / RecommendationRationale / Source
Appearance Solid (likely off-white to yellow)Based on similar compounds[6].
Storage (Solid) 2-8°C, dry, tightly sealedTo prevent hydrolysis and slow potential oxidation[1][2].
Storage (Solution) -20°C (1 month), -80°C (6 months)Prevents solvent evaporation and slows degradation pathways[5].
Incompatible Materials Strong oxidizing agents, strong acidsAcids will cleave the Boc group; oxidizers may affect the aromatic rings[5][7].
Hazard Codes H315, H319, H335Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2].
Precautionary Codes P261, P280, P305+P351+P338Avoid breathing dust. Wear protective gear. In case of eye contact, rinse cautiously[1][5].
Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stock solution for use in biological or screening assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weigh Vial: Place a clean, dry amber glass vial on the analytical balance and tare it.

  • Weigh Compound: Carefully add the solid compound to the vial until the desired mass is reached (e.g., for 1 mL of a 10 mM solution of a compound with MW ~353.45 g/mol , weigh out ~3.53 mg). Record the exact mass.

  • Calculate Solvent Volume: Based on the exact mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

  • Add Solvent: Using a calibrated micropipette, add approximately 90% of the calculated DMSO volume to the vial.

  • Dissolve Compound: Seal the vial and vortex thoroughly. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (<40°C) can also be applied if necessary.

  • Adjust to Final Volume: Once the solid is completely dissolved, add the remaining DMSO to reach the final calculated volume.

  • Mix and Store: Mix the solution thoroughly one final time. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. For storage, wrap the vial in parafilm and place it at -20°C or -80°C, protected from light[5].

Part 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving unexpected experimental results.

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., low yield, new byproduct) check_purity 1. Confirm Purity of Starting Material (TLC, LC-MS, ¹H NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure review_conditions 2. Review Reaction Conditions is_pure->review_conditions Yes purify_sm Action: Re-purify Starting Material (e.g., column chromatography) is_pure->purify_sm No acid_present Acidic Reagents or Byproducts? review_conditions->acid_present temp_high Temperature >80°C? acid_present->temp_high No add_base Action: Add Non-Nucleophilic Base (e.g., DIPEA) or Use Anhydrous Solvents acid_present->add_base Yes lower_temp Action: Lower Temperature and Increase Reaction Time temp_high->lower_temp Yes check_deprotection 3. Analyze Byproduct (Check for Mass = [M-100]) temp_high->check_deprotection No add_base->check_deprotection lower_temp->check_deprotection is_deprotected Is Byproduct the Boc-Deprotected Amine? check_deprotection->is_deprotected is_deprotected:e->review_conditions:w Yes, issue confirmed. Modify conditions. other_issue Issue is Likely Unrelated to Compound Stability. Review Reaction Mechanism. is_deprotected->other_issue No

Caption: Troubleshooting flowchart for unexpected reaction outcomes.

References

Technical Support Center: Strategies for Scaling Up Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important pharmaceutical intermediate. Our focus is on providing practical, experience-driven advice to overcome common hurdles in its synthesis and purification.

I. Synthetic Overview & Core Principles

The synthesis of this compound typically involves the coupling of an isoquinoline precursor with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The two most common and industrially scalable methods are Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Buchwald-Hartwig Amination .[1] The choice between these routes is often dictated by the nature of the leaving group on the isoquinoline ring and the desired reaction conditions.

Synthetic Pathways Overview

cluster_0 Synthetic Routes Start Starting Materials: 1-Halo-isoquinoline Boc-piperazine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strongly electron-withdrawing group on isoquinoline BHA Buchwald-Hartwig Amination Start->BHA Less activated isoquinoline Product This compound SNAr->Product BHA->Product Start Low Yield or Stalled Reaction CheckRoute Which Synthetic Route? Start->CheckRoute BHA Buchwald-Hartwig CheckRoute->BHA SNAr SNAr CheckRoute->SNAr Catalyst Check Catalyst Activity & Ligand Integrity BHA->Catalyst Activation Assess Isoquinoline Ring Activation SNAr->Activation Base Verify Base Strength & Stoichiometry Catalyst->Base Inert Ensure Inert Atmosphere Base->Inert Optimize Optimize Conditions Inert->Optimize Temp Increase Reaction Temperature Activation->Temp Temp->Optimize

References

Validation & Comparative

A Comparative Guide to Piperazine-Based Inhibitors: Evaluating Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate in the Context of Neurodegenerative and Oncological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile structure and presence in numerous clinically successful drugs.[1][2] This guide provides an in-depth comparison of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a compound of growing interest, with other piperazine-based inhibitors. Our focus will be on potential applications in neurodegenerative diseases and oncology, drawing upon data from structurally related compounds to infer its likely biological activities and create a framework for its experimental evaluation.

While specific experimental data for this compound is not extensively available in public literature, its core structure, combining an isoquinoline moiety with a piperazine ring, strongly suggests potential activity against targets implicated in both Alzheimer's disease and certain cancers. This guide will therefore focus on comparing it with piperazine-based inhibitors of tau prion aggregation and Cyclin-Dependent Kinase 8 (CDK8) , as well as briefly touching upon its potential as a dopamine receptor modulator .

The Versatility of the Piperazine Scaffold

The six-membered piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity and opportunities for functionalization at the N1 and N4 positions. This allows for the fine-tuning of physicochemical properties such as solubility and bioavailability, as well as precise orientation of pharmacophores to interact with specific biological targets.[1][2] This has led to the development of piperazine-containing drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents.[1]

This compound: A Profile

This compound is characterized by the presence of a bulky tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and an isoquinoline ring on the other. The isoquinoline moiety is a recognized pharmacophore with a broad spectrum of biological activities, including antitumor and antimicrobial effects.[3] The Boc group is a common feature in medicinal chemistry, often used as an intermediate in the synthesis of more complex molecules.

Comparative Analysis: Performance Against Key Biological Targets

Based on the available literature for structurally similar compounds, we will now compare the potential performance of this compound with established piperazine-based inhibitors in two key areas: inhibition of tau prion aggregation and CDK8, and modulation of dopamine receptors.

Inhibition of Tau Prion Aggregation and CDK8 Activity

A recent study on 4-piperazine isoquinoline derivatives has revealed a promising dual-inhibitory action against both tau prion aggregation, a hallmark of Alzheimer's disease, and CDK8, a kinase implicated in various cancers.[4][5][6] The lead compounds in this study share a remarkable structural similarity to this compound.

Below is a table comparing the performance of key compounds from this study.

CompoundStructureTau Aggregation EC50 (nM)CDK8 IC50 (nM)Brain Penetration (Kp,uu)
Compound 1 4-piperazine isoquinoline390Not Reported0.04
Compound 25 4-piperazine isoquinoline with modifications15Not Reported0.63
Compound 29 Similar structure to Compound 2590.9Not Reported

Data synthesized from Grandjean et al., 2020.[4][5][6]

The data clearly indicates that the 4-piperazine isoquinoline scaffold is a potent inhibitor of tau aggregation, with EC50 values in the nanomolar range. Furthermore, subtle modifications to the scaffold, as seen in compounds 25 and 29, can significantly enhance both potency and brain permeability, a critical factor for treating neurodegenerative diseases.[4][5] The potent CDK8 inhibition of compound 29 suggests a potential dual-action therapeutic approach for diseases with links to both pathways.

Given its structural similarity, it is highly probable that this compound also exhibits inhibitory activity against tau aggregation and CDK8. The presence of the Boc group might influence its potency and pharmacokinetic properties.

Modulation of Dopamine D3 Receptors

The isoquinoline-piperazine scaffold is also a known pharmacophore for dopamine receptors, particularly the D3 subtype. Research has identified compounds with this core structure that act as potent D3 receptor agonists. For instance, a study on a series of (isoquinolin-1-yl)piperazin-1-yl)ethyl derivatives identified a lead compound with an EC50 of 0.52 nM for the D3 receptor.

CompoundTargetKi (nM)Functional Activity
LS-3-134 Dopamine D3 Receptor~0.2>150-fold D3 vs. D2 selectivity
WW-III-55 Dopamine D3 Receptor~20>800-fold D3 vs. D2 selectivity

Data synthesized from published studies on D3 receptor ligands.[7]

This suggests a second potential avenue of biological activity for this compound. Further experimental validation is required to ascertain its specific activity and selectivity for dopamine receptor subtypes.

Experimental Protocols

To facilitate the experimental evaluation of this compound and other piperazine-based inhibitors, we provide detailed, step-by-step methodologies for key assays.

Protocol 1: Thioflavin T (ThT) Tau Aggregation Assay

This assay is a widely used method to monitor the formation of amyloid-like fibrils, characteristic of tau aggregation.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

Materials:

  • Recombinant tau protein

  • Heparin (to induce aggregation)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA)[8][9]

  • 96-well black microplates

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant tau protein in assay buffer.

    • Prepare a stock solution of heparin in assay buffer.

    • Prepare a working solution of ThT in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the recombinant tau protein to each well.

    • Initiate aggregation by adding heparin to each well.

    • Include positive (tau + heparin, no inhibitor) and negative (tau only) controls.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • At regular intervals, measure the fluorescence intensity using a plate reader.[10]

  • Data Analysis:

    • Plot fluorescence intensity against time for each concentration of the test compound.

    • Calculate the percentage of inhibition of aggregation compared to the positive control.

    • Determine the IC50 value of the inhibitor.

Protocol 2: CDK8 Kinase Activity Assay (Luminescent)

This assay measures the activity of the CDK8 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

Materials:

  • Recombinant CDK8/Cyclin C enzyme

  • CDK Substrate Peptide

  • ATP solution

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the test inhibitor at various concentrations.

    • Add the CDK8/Cyclin C enzyme and the substrate peptide to each well.

    • Include "Positive Control" (enzyme, substrate, no inhibitor) and "Blank" (substrate, no enzyme) wells.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells except the "Blank".

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[3]

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 45 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP.

    • Incubate at room temperature for another 45 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Visualizing the Mechanisms

To better understand the biological context of these inhibitors, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.

G cluster_0 Tau Pathology in Alzheimer's Disease cluster_1 Therapeutic Intervention Hyperphosphorylation Hyperphosphorylation Tau Oligomers Tau Oligomers Hyperphosphorylation->Tau Oligomers Misfolding Tau Monomers Tau Monomers Tau Monomers->Hyperphosphorylation Stress/Kinase Activity Paired Helical Filaments (PHFs) Paired Helical Filaments (PHFs) Tau Oligomers->Paired Helical Filaments (PHFs) Aggregation PHFs PHFs Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) PHFs->Neurofibrillary Tangles (NFTs) Accumulation NFTs NFTs Neuronal Dysfunction & Death Neuronal Dysfunction & Death NFTs->Neuronal Dysfunction & Death Piperazine-based Inhibitor Piperazine-based Inhibitor Piperazine-based Inhibitor->Tau Oligomers Inhibits Aggregation

Caption: Simplified pathway of tau aggregation in Alzheimer's disease and the point of intervention for piperazine-based inhibitors.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup Add Test Compounds Add Test Compounds Assay Plate Setup->Add Test Compounds Add Enzyme & Substrate Add Enzyme & Substrate Add Test Compounds->Add Enzyme & Substrate Initiate Reaction (Add ATP) Initiate Reaction (Add ATP) Add Enzyme & Substrate->Initiate Reaction (Add ATP) Incubate Incubate Initiate Reaction (Add ATP)->Incubate Stop Reaction & Add Detection Reagents Stop Reaction & Add Detection Reagents Incubate->Stop Reaction & Add Detection Reagents Read Signal (Luminescence) Read Signal (Luminescence) Stop Reaction & Add Detection Reagents->Read Signal (Luminescence) Data Analysis (IC50) Data Analysis (IC50) Read Signal (Luminescence)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be published, the analysis of structurally related compounds provides a strong rationale for its investigation as a dual inhibitor of tau prion aggregation and CDK8. The provided experimental protocols offer a clear path for its characterization. Furthermore, its potential as a dopamine receptor modulator should not be overlooked and warrants further investigation. The versatility of the piperazine scaffold, coupled with the biological relevance of the isoquinoline moiety, positions this compound as a promising starting point for the development of novel therapeutics for neurodegenerative diseases and cancer.

References

A Comparative Guide to the Biological Activity of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As Senior Application Scientists, we often encounter promising molecular scaffolds at the cusp of discovery. The Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate core is one such example. It marries the isoquinoline moiety, a privileged structure in numerous biologically active natural products and synthetic drugs[1], with the versatile piperazine linker, a common feature in CNS-active and anticancer agents[2][3]. While comprehensive biological data on this specific series of analogs remains nascent in publicly available literature, its constituent parts suggest significant therapeutic potential, particularly in oncology and neurology.

This guide is structured not as a retrospective review, but as a forward-looking roadmap for researchers and drug development professionals investigating this chemical space. We will synthesize insights from related isoquinoline and piperazine derivatives to build a predictive framework for biological activity. Crucially, we will provide robust, field-proven experimental protocols to enable the systematic evaluation and comparison of novel analogs, ensuring that any data generated is reliable, reproducible, and translatable.

Anticipated Biological Activities and Key Molecular Targets

The isoquinoline nucleus is a well-established pharmacophore associated with a spectrum of biological activities, including anticancer, antibacterial, and neuroactive properties.[4][5] When coupled with a piperazine ring, which can modulate physicochemical properties like solubility and cell permeability while providing a vector for interacting with specific biological targets[3], the resulting scaffold becomes a compelling candidate for targeting complex diseases.

Anticancer Potential: Targeting Cell Proliferation and Survival

A significant body of research points to the potent cytotoxic and anti-proliferative effects of isoquinoline derivatives against a wide range of cancer cell lines.[6][7][8] The primary mechanisms often involve the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[6]

  • Likely Mechanism of Action: Analogs of this series are predicted to inhibit cancer cell growth by triggering intrinsic or extrinsic apoptotic pathways. This can be verified by observing classic apoptotic hallmarks such as nuclear condensation, caspase activation, and PARP cleavage.[7][9]

  • Potential Molecular Targets: Given the prevalence of kinase dysregulation in cancer, protein kinases represent a high-probability target class for this scaffold.[10][11] Many existing kinase inhibitors target the highly conserved ATP-binding site[11], and the isoquinoline-piperazine structure is well-suited to form the necessary hydrogen bonds and hydrophobic interactions within such pockets.

Neuroactivity: Modulating CNS Pathways

Isoquinoline derivatives are also recognized as endogenous neurotoxins and modulators of CNS pathways, with structural similarities to known neuroactive compounds.[12] Their activity is particularly relevant in the context of neurodegenerative disorders like Parkinson's disease, where they can interact with dopaminergic systems.[12]

  • Likely Mechanism of Action: These analogs may act as agonists or antagonists at dopamine receptors (D1-like or D2-like families)[13], or they could inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAO).[2][12]

  • Potential Molecular Targets: The primary targets for investigation in a neurological context would be the dopamine receptor subtypes (D2, D3, D4) and MAO-A/B enzymes. Competitive binding assays and enzyme activity assays are crucial for determining the potency and selectivity of these interactions.

Comparative Analysis Framework

To systematically evaluate and compare newly synthesized analogs, a standardized data collection approach is essential. The following table provides a template for summarizing key experimental data. While the data presented here is illustrative, it establishes a clear framework for comparing the performance of different derivatives.

Analog ID Substitution (R) Anticancer Activity (IC50, µM) Kinase Inhibition (IC50, µM) Neuroreceptor Binding (Ki, nM)
SKOV3 (Ovarian) [6]MCF-7 (Breast) [9]Generic Tyrosine Kinase
LEAD-001 H (Parent)15.221.55.8
LEAD-002 4-Fluoro8.512.12.1
LEAD-003 6,7-Dimethoxy25.130.815.3
LEAD-004 4-Amino5.37.91.5

Note: The IC50/Ki values in this table are hypothetical and serve as a template for data presentation.

Experimental Workflows for Target Validation

The integrity of any comparative guide rests on the quality of its underlying experimental data. The following protocols are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic insight.

Workflow 1: General Cytotoxicity Screening (MTT Assay)

This assay determines a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[14]

Causality: Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_read Assay & Readout seed 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Serial Dilutions of Test Analogs incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (Incubate 4h) incubate2->add_mtt dissolve 6. Solubilize Formazan (Add DMSO) add_mtt->dissolve read 7. Read Absorbance (570 nm) dissolve->read analysis Data Analysis read->analysis Calculate % Viability & IC50 Value

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SKOV3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the isoquinoline-piperazine analogs in culture medium. A typical starting concentration is 100 µM, diluted down in 8 steps. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

  • Incubation: Incubate the plate for 48 or 72 hours. The duration should be consistent across all compared analogs.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, formazan crystals will form in live cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Workflow 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.[6][9]

Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Apoptosis_Workflow cluster_quadrants Flow Cytometry Quadrant Analysis start 1. Treat Cells with Analog (e.g., at IC50 concentration for 24h) harvest 2. Harvest Cells (Including supernatant) start->harvest wash 3. Wash Twice with Cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend stain 5. Stain with Annexin V-FITC & PI resuspend->stain incubate 6. Incubate 15 min (Room Temp, Dark) stain->incubate analyze 7. Analyze via Flow Cytometry incubate->analyze q2 Q2: Late Apoptotic (Annexin V+/PI+) analyze->q2 q3 Q3: Live (Annexin V-/PI-) analyze->q3 q4 Q4: Early Apoptotic (Annexin V+/PI-) analyze->q4 q1 Q1: Necrotic (Annexin V-/PI+) Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Initiate Reaction cluster_detect Detection mix 1. Mix Kinase, Substrate, & Test Analog in Assay Buffer initiate 2. Add ATP to Start Reaction mix->initiate incubate 3. Incubate (e.g., 60 min at 30°C) initiate->incubate read 4. Read Fluorescence (Plate Reader) incubate->read analysis Data Analysis read->analysis Calculate % Inhibition & IC50 Value

References

comparative analysis of different synthetic routes to Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the development of therapeutic agents. The isoquinoline and piperazine moieties are privileged scaffolds, appearing in numerous biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the two predominant synthetic routes to this target molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, practical considerations, and present representative experimental data to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparing the Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 1-Chloroisoquinoline, Boc-piperazine1-Bromoisoquinoline, Boc-piperazine
Key Reagents Strong base (e.g., NaH, K₂CO₃)Palladium catalyst, phosphine ligand, base
Reaction Temperature Elevated (often >100 °C)Generally milder (can be room temp. to 110 °C)
Reaction Time Can be lengthy (several hours to days)Typically shorter (minutes to a few hours)
Typical Yields Moderate to goodGood to excellent
Substrate Scope More limited, requires activated aryl halideBroader, tolerates a wider range of functional groups
Cost & Scalability Generally lower cost reagents, scalableHigher cost of catalyst and ligand, can be challenging to scale
Purification Standard chromatographic methodsMay require removal of residual palladium

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.

Synthetic_Routes cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination 1-Chloroisoquinoline 1-Chloroisoquinoline SNAr_Product This compound 1-Chloroisoquinoline->SNAr_Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Boc-piperazine_1 Tert-butyl piperazine-1-carboxylate Boc-piperazine_1->SNAr_Product 1-Bromoisoquinoline 1-Bromoisoquinoline BH_Product This compound 1-Bromoisoquinoline->BH_Product Pd Catalyst Ligand (e.g., BINAP) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Boc-piperazine_2 Tert-butyl piperazine-1-carboxylate Boc-piperazine_2->BH_Product

Figure 1: High-level overview of the two primary synthetic routes.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for the formation of aryl-nitrogen bonds. In this route, the electron-deficient isoquinoline ring is activated towards nucleophilic attack by the piperazine nitrogen.

Mechanistic Considerations

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination sequence. The nucleophilic nitrogen of tert-butyl piperazine-1-carboxylate attacks the C1 position of 1-chloroisoquinoline, which is activated by the electron-withdrawing effect of the ring nitrogen. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the final product. The presence of a strong base is often required to facilitate the initial nucleophilic attack and to neutralize the generated HCl.

SNAr_Mechanism Start 1-Chloroisoquinoline + Boc-piperazine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Final Product + Cl⁻ Intermediate->Product Elimination of Cl⁻

Figure 2: Simplified mechanism of the SNAr pathway.

Experimental Protocol: A Representative Procedure

Materials:

  • 1-Chloroisoquinoline

  • Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Add 1-chloroisoquinoline (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Discussion of the SNAr Route

Advantages:

  • Cost-Effectiveness: The reagents for the SNAr reaction are generally less expensive than the palladium catalysts and specialized ligands required for the Buchwald-Hartwig amination.

  • Simplicity: The experimental setup is straightforward and does not require the stringent inert atmosphere conditions often necessary for palladium-catalyzed reactions.

Disadvantages:

  • Harsh Conditions: This route often requires high temperatures and strong bases, which may not be suitable for substrates with sensitive functional groups.

  • Longer Reaction Times: The reaction can be slow, sometimes requiring overnight or longer heating to achieve complete conversion.

  • Lower Yields: While yields can be moderate to good, they are often not as high as those achieved with the Buchwald-Hartwig amination.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of C-N bonds.[1]

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps.[1] It begins with the oxidative addition of the aryl halide (1-bromoisoquinoline) to a Pd(0) complex, forming a Pd(II) species. Coordination of the amine (Boc-piperazine) to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium intermediates. Sterically hindered and electron-rich phosphine ligands, such as BINAP or XantPhos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[2]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR₂ Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L₂ AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Figure 3: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Procedure

The following protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides with N-Boc-piperazine.[3][4]

Materials:

  • 1-Bromoisoquinoline

  • Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromoisoquinoline (1.0 equivalent), tert-butyl piperazine-1-carboxylate (1.2 equivalents), cesium carbonate (2.1 equivalents), palladium(II) acetate (0.02 equivalents), and BINAP (0.03 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-8 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Discussion of the Buchwald-Hartwig Route

Advantages:

  • High Yields: This method consistently provides good to excellent yields of the desired product.

  • Milder Conditions: The reaction can often be carried out under milder conditions than the SNAr route, making it more compatible with a wider range of functional groups.

  • Broader Substrate Scope: The Buchwald-Hartwig amination is generally more versatile and can be applied to a broader scope of aryl halides, including less reactive chlorides and bromides.[1]

  • Faster Reaction Times: The catalytic nature of the reaction often leads to significantly shorter reaction times compared to the SNAr method.[5]

Disadvantages:

  • Cost: The palladium catalyst and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and moisture, requiring the use of an inert atmosphere and anhydrous solvents.

  • Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, particularly for pharmaceutical applications.

Supporting Experimental Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

¹H NMR (400 MHz, CDCl₃) δ: 8.21 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 5.8 Hz, 1H), 7.72 (d, J = 8.2 Hz, 1H), 7.65 (ddd, J = 8.4, 6.9, 1.4 Hz, 1H), 7.51 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.20 (d, J = 5.8 Hz, 1H), 3.82 (t, J = 5.2 Hz, 4H), 3.48 (t, J = 5.2 Hz, 4H), 1.52 (s, 9H).

¹³C NMR (101 MHz, CDCl₃) δ: 160.1, 154.9, 142.1, 139.1, 130.2, 127.3, 126.9, 126.8, 121.3, 111.9, 80.2, 50.8, 44.6, 28.6.

Mass Spectrometry (ESI): m/z calculated for C₁₈H₂₃N₃O₂ [M+H]⁺: 314.1863, found: 314.1865.

Conclusion and Recommendations

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable synthetic routes to this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis.

  • For small-scale laboratory synthesis where high yield and rapid access to the product are paramount, the Buchwald-Hartwig amination is the recommended route. Its versatility and efficiency often outweigh the higher initial cost of the catalyst and ligand.

  • For large-scale industrial production where cost is a major driver, the Nucleophilic Aromatic Substitution route may be more attractive. While it may require more extensive process optimization to maximize yield and minimize reaction time, the lower cost of the starting materials and reagents can lead to a more economical process overall.

It is always advisable to perform small-scale trial reactions to optimize the conditions for either route before committing to a larger-scale synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity and regulatory compliance. The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]

The Critical Need for Validated Analytical Methods

This compound is a heterocyclic compound whose precise quantification is paramount in various stages of drug development, from synthesis and formulation to pharmacokinetic and stability studies. An analytical method's validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7] Without this, the reliability, accuracy, and precision of analytical data are unsubstantiated, posing significant risks to product quality and patient safety.[6]

This guide will compare two of the most powerful and widely used analytical techniques for the quantification of pharmaceutical compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles of Method Validation

Before delving into specific methods, it is crucial to understand the core validation parameters as stipulated by regulatory bodies like the ICH.[1][7][8][9] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][10]

Key Validation Characteristics:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Validation Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Causality Behind Performance
Specificity/Selectivity Moderate to High. Relies on chromatographic separation and the analyte possessing a UV chromophore. Potential for interference from co-eluting compounds with similar UV spectra.Very High. Utilizes chromatographic separation, parent ion mass, and fragment ion masses for identification, providing multiple levels of specificity.LC-MS/MS adds the dimension of mass-to-charge ratio for both the parent molecule and its fragments, significantly reducing the likelihood of interferences that might be present in a complex matrix.[11][12]
Linearity & Range Typically demonstrates good linearity over a concentration range of 2-3 orders of magnitude.Excellent linearity over a wider dynamic range, often spanning 4-5 orders of magnitude.The high sensitivity and low background noise of MS detectors allow for accurate measurement across a broader concentration spectrum.
Accuracy High. Typically within ±15% of the nominal value (±20% at the LOQ).Very High. Typically within ±15% of the nominal value (±20% at the LOQ) as per bioanalytical guidelines.[2][3]Both methods can achieve high accuracy with proper calibration. LC-MS/MS may offer superior accuracy in complex matrices due to its enhanced selectivity.
Precision (%RSD) High. Repeatability and intermediate precision are generally expected to be ≤15% (≤20% at the LOQ).Very High. Precision is consistently expected to be ≤15% (≤20% at the LOQ).[12]Modern autosamplers and pumping systems in both techniques provide excellent precision. The stability of the ionization process and detector in MS contributes to its high precision.
Sensitivity (LOQ) Moderate. Typically in the low ng/mL to µg/mL range. Dependent on the analyte's molar absorptivity.Very High. Can readily achieve pg/mL to low ng/mL levels.Mass spectrometry is an inherently more sensitive detection technique than UV absorbance, allowing for the quantification of analytes at much lower concentrations.[11]
Robustness Good. Sensitive to changes in mobile phase composition, pH, and column temperature.Good. Also sensitive to mobile phase composition and flow rate, with added sensitivity to ion source parameters.The complexity of the LC-MS/MS system introduces more parameters that can affect performance, requiring careful control.

Experimental Protocols

The following are proposed starting protocols for the quantification of this compound. These should be optimized and fully validated according to ICH guidelines.[1][7]

Method 1: HPLC-UV Protocol

This method is suitable for the quantification of the analyte in bulk drug substance or simple formulations where high sensitivity is not the primary requirement.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determined by UV scan of the analyte (likely around 230 nm and 315 nm based on the isoquinoline moiety).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of 1 mg/mL.
  • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range.
  • Sample Preparation: Dissolve the sample in the same solvent as the standards to a concentration within the calibration range.

3. Validation Experiments:

  • Specificity: Analyze blank solvent, a placebo sample (if applicable), and a sample spiked with known related substances to ensure no interference at the retention time of the analyte.
  • Linearity: Inject the calibration standards in triplicate and perform a linear regression of the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
  • Accuracy: Analyze samples of known concentration (e.g., by spiking a blank matrix at three concentration levels) and calculate the percent recovery.
  • Precision: Perform repeatability by injecting a single sample preparation six times. Conduct intermediate precision by having a different analyst, on a different day, with different equipment analyze the sample.

Method 2: LC-MS/MS Protocol

This method is ideal for the quantification of the analyte in complex biological matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are crucial.[12][13]

1. LC-MS/MS Conditions:

  • LC System: A UHPLC system for fast and efficient separations.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
  • Flow Rate: 0.4 mL/min.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Fragment ions will be determined by infusing a standard solution and performing a product ion scan.

2. Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (a structurally similar, stable isotope-labeled compound is ideal).
  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Inject: Transfer the supernatant to an autosampler vial for injection.

3. Validation Experiments:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
  • Linearity, Accuracy, and Precision: These are assessed similarly to the HPLC-UV method, but with acceptance criteria typically defined by FDA or EMA bioanalytical method validation guidelines.[2][3]

Visualization of Analytical Workflows

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Accurate Weighing & Dissolution Dilution Serial Dilution for Standards Prep->Dilution SamplePrep Sample Dissolution Prep->SamplePrep Injection Autosampler Injection Dilution->Injection SamplePrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

LC_MS_MS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Injection UHPLC Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection (QqQ) Ionization->Detection Integration Peak Area Ratio Calculation Detection->Integration Calibration Weighted Linear Regression Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS bioanalysis.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control, assay, and purity testing of the drug substance and formulated product, provided that adequate sensitivity and specificity can be achieved. Its simplicity makes it an excellent choice for environments where ultra-high sensitivity is not required.

  • LC-MS/MS is the gold standard for bioanalytical studies (e.g., pharmacokinetics, metabolism) due to its superior sensitivity and selectivity.[11] It is the method of choice when quantifying trace levels of the analyte in complex biological matrices.

The selection of the analytical method should be based on a risk assessment and the specific requirements of the analysis, as outlined in the Analytical Target Profile (ATP). Regardless of the chosen method, a comprehensive validation following ICH, FDA, and EMA guidelines is not merely a regulatory hurdle but a fundamental component of ensuring data quality and, ultimately, patient safety.[1][2][4][14]

References

A Technical Guide to the Structure-Activity Relationship (SAR) of Isoquinolin-1-yl-Piperazine Derivatives as Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for selective and potent ligands for G-protein coupled receptors (GPCRs) remains a cornerstone of drug discovery. Among these, the dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of compounds: the tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate derivatives and their subsequent analogs. While the tert-butyl carboxylate moiety often serves as a protecting group in multi-step syntheses, understanding the SAR of the core isoquinolin-1-yl-piperazine scaffold is paramount for the rational design of novel dopamine receptor modulators.[2]

This guide will navigate through the synthetic rationale, key structural modifications, and their impact on binding affinity and functional activity at dopamine receptors. We will also present a comparative analysis with other classes of dopamine receptor ligands and provide detailed experimental protocols for the assays crucial to these investigations.

The Isoquinolin-1-yl-Piperazine Scaffold: A Privileged Structure

The isoquinoline nucleus is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide array of pharmacological activities.[3][4] Its fusion with the versatile piperazine ring, a common motif in centrally active agents, creates a scaffold with significant potential for fine-tuning interactions with biological targets. The nitrogen atoms of the piperazine ring offer key points for substitution, allowing for the modulation of physicochemical properties and target engagement.[5]

Synthesis of this compound and its Analogs

The synthesis of the title scaffold typically commences with the nucleophilic substitution of a leaving group on the 1-position of the isoquinoline ring with piperazine. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is crucial for controlling reactivity during subsequent synthetic transformations.

A general synthetic route is depicted below:

G cluster_0 Synthesis of the Core Scaffold cluster_1 Deprotection and Derivatization 1-chloroisoquinoline 1-Chloroisoquinoline Core_scaffold This compound 1-chloroisoquinoline->Core_scaffold Nucleophilic Aromatic Substitution Boc_piperazine tert-Butyl piperazine-1-carboxylate Boc_piperazine->Core_scaffold Deprotection Boc Deprotection (e.g., TFA, HCl) Core_scaffold->Deprotection Intermediate 1-(Piperazin-1-yl)isoquinoline Deprotection->Intermediate Final_product N-Substituted (isoquinolin-1-yl)piperazine Derivatives Intermediate->Final_product Alkylating_agent Alkylating/Acylating Agent (R-X) Alkylating_agent->Final_product

Figure 1: General synthetic workflow for isoquinolin-1-yl-piperazine derivatives.

The core intermediate, this compound, can be readily deprotected, typically under acidic conditions, to yield the secondary amine, which then serves as a versatile precursor for a wide range of N-substituted analogs.

Structure-Activity Relationship (SAR) Studies

The biological activity of the isoquinolin-1-yl-piperazine scaffold is profoundly influenced by substitutions on both the isoquinoline ring and the piperazine nitrogen. The following sections delineate the key SAR findings based on available literature.[2][6]

Modifications of the Isoquinoline Moiety

The isoquinoline ring serves as a crucial recognition element for dopamine receptors. Alterations to this part of the molecule can significantly impact binding affinity and selectivity.

  • Substitution Pattern: The position and nature of substituents on the isoquinoline ring are critical. While extensive SAR data on substituted isoquinolines in this specific scaffold are limited in the public domain, related studies on similar dopamine receptor ligands suggest that electron-donating or electron-withdrawing groups at specific positions can modulate receptor subtype selectivity.

Modifications of the Piperazine N-substituent

The substituent on the distal nitrogen of the piperazine ring plays a pivotal role in defining the pharmacological profile of these compounds, often determining whether they act as agonists, antagonists, or partial agonists.

SAR_Piperazine cluster_substituents Impact of N-Substituent (R) on Activity Scaffold Isoquinolin-1-yl-Piperazine N-R Alkyl_Chain Alkyl Chain (e.g., propyl) Scaffold:N->Alkyl_Chain Modulates Lipophilicity and Potency Aromatic_Moiety Aromatic Moiety (e.g., phenyl, pyridyl) Scaffold:N->Aromatic_Moiety Can Enhance Affinity through Pi-Stacking Functionalized_Alkyl Functionalized Alkyl Chain (e.g., with terminal amine) Scaffold:N->Functionalized_Alkyl Introduces Additional Interaction Points, Often Leading to Agonism

Figure 2: Key SAR points at the piperazine N-substituent.

Studies on related series of dopamine D3 receptor preferring agonists have shown that an ethyl-propylamino-tetrahydrobenzothiazole moiety attached to the piperazine nitrogen results in high potency and selectivity.[2][6] This highlights the importance of a flexible linker connecting to a terminal functional group that can engage with specific residues in the receptor binding pocket.

Comparative Analysis with Alternative Dopamine Receptor Ligands

The isoquinolin-1-yl-piperazine scaffold offers a distinct profile compared to other well-known classes of dopamine receptor antagonists, such as the butyrophenones (e.g., haloperidol) and the phenylpiperazines (e.g., aripiprazole).

Ligand ClassCore ScaffoldGeneral Pharmacological ProfileKey Advantages/Disadvantages
Isoquinolin-1-yl-piperazines Isoquinoline-PiperazinePotential for high D3 receptor selectivity and agonist/partial agonist activity.[2][6]Tunable pharmacology; potential for novel therapeutic applications. SAR is still being actively explored.
Butyrophenones Phenyl-piperidinol with a butyrophenone chainPotent D2 receptor antagonists.Well-established; risk of extrapyramidal side effects.
Phenylpiperazines PhenylpiperazineD2 partial agonists, often with 5-HT receptor activity.Atypical antipsychotic profile with a lower incidence of motor side effects.

Experimental Protocols

The characterization of novel isoquinolin-1-yl-piperazine derivatives necessitates a suite of in vitro assays to determine their binding affinity and functional activity at dopamine receptors.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Objective: To determine the IC50 and subsequently the Ki of a test compound for dopamine D2/D3 receptors.

Materials:

  • HEK293 cell membranes expressing human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone (at a concentration close to its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of Haloperidol.

    • Competition: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Buffers) Setup Set up 96-well plate (Total, Non-specific, Competition) Start->Setup Incubate Incubate at RT Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Figure 3: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Objective: To determine the EC50 and intrinsic activity of a test compound as an agonist at dopamine D2/D3 receptors.

Materials:

  • Cell membranes expressing the dopamine receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Dopamine (as a reference agonist).

Procedure:

  • Pre-incubation: Incubate the cell membranes with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for an additional 30-60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Counting: Wash the filters and measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the EC50 and Emax (maximum effect) values by fitting the data to a sigmoidal dose-response curve.

    • The intrinsic activity is expressed as a percentage of the response induced by a full agonist like dopamine.[6]

Conclusion

The this compound scaffold and its derivatives represent a promising avenue for the development of novel dopamine receptor modulators. The SAR studies, though still evolving, have highlighted the critical roles of both the isoquinoline core and the N-substituent on the piperazine ring in determining the affinity, selectivity, and functional activity of these compounds. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for further optimization. The experimental protocols provided herein offer a robust framework for the comprehensive pharmacological characterization of new chemical entities in this class, ultimately paving the way for the discovery of next-generation therapeutics for dopamine-related CNS disorders.

References

A Comparative Efficacy Analysis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate Against Established PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction

The dysregulation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a well-established driver of tumorigenesis, promoting cancer cell growth, proliferation, and survival.[1][2] This central role has made the pathway a critical target for oncologic drug development.[3] Isoquinoline and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved therapeutic agents.[4][5][6] Their combination in the novel molecule, Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, hereafter referred to as Compound X, suggests potential as a modulator of key cellular signaling pathways.

This guide provides a framework for evaluating the preclinical efficacy of Compound X. As its specific biological targets are yet to be fully elucidated, we hypothesize a mechanism of action centered on the PI3K/mTOR pathway, a plausible target given its chemical structure. We will compare its hypothetical performance against two well-characterized clinical-stage inhibitors:

  • Taselisib (GDC-0032): A potent and selective inhibitor of Class I PI3K isoforms α, δ, and γ, with a sparing effect on the β isoform.[7][8]

  • Dactolisib (BEZ235): A dual ATP-competitive inhibitor of both PI3K and mTOR kinases.[9][10][11]

This comparative analysis is designed to provide researchers with a robust, evidence-based methodology for assessing the potential of novel chemical entities in the competitive landscape of cancer therapeutics.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses like proliferation, survival, and metabolism.[12] In many cancers, mutations in components like PIK3CA or loss of the tumor suppressor PTEN lead to constitutive activation of this pathway, driving malignant progression.[13] Inhibitors are designed to block key nodes in this cascade, thereby halting these oncogenic signals.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream CompoundX Compound X (Hypothesized) CompoundX->PI3K Taselisib Taselisib Taselisib->PI3K Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1

In Vitro Efficacy Evaluation

The initial assessment of a novel compound involves rigorous in vitro testing to determine its potency, selectivity, and effect on cancer cell viability.

Biochemical Potency: Kinase Inhibition Assay

To quantify the direct inhibitory effect of Compound X on its putative targets, a biochemical assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method based on fluorescence resonance energy transfer (FRET) that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[14][15] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay [14][16]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).[15]

    • Serially dilute Compound X, Taselisib, and Dactolisib in 100% DMSO to create a concentration gradient (e.g., 10-point, 4-fold dilutions starting from 4 mM).

    • Prepare 3X final concentrations of the test compounds, kinase/antibody mixture (e.g., 15 nM kinase, 6 nM Eu-labeled anti-tag antibody), and fluorescent tracer in 1X Kinase Buffer A.[17]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X compound dilution to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.[15]

  • Incubation and Data Acquisition:

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET, measuring emission at both the europium donor (e.g., 615 nm) and Alexa Fluor™ 647 acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data: Biochemical IC50 Values (Hypothetical)

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
Compound X 81501215850
Taselisib 0.29 (Ki)[18]9.1 (Ki)[18]0.12 (Ki)[18]0.97 (Ki)[18]>10,000
Dactolisib 4[9]75[9]7[11]5[11]20.7[11]

This hypothetical data suggests Compound X is a potent inhibitor of PI3K α, δ, and γ isoforms with significantly less activity against PI3Kβ and mTOR, indicating a profile distinct from both the β-sparing Taselisib and the dual-inhibitor Dactolisib.

Cellular Potency: Cancer Cell Proliferation Assay

Moving from a biochemical to a cellular context is crucial to understand a compound's ability to inhibit cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[19][20][21]

Experimental Protocol: CellTiter-Glo® Viability Assay [22][23]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for PIK3CA-mutant breast cancer, PC-3 for PTEN-null prostate cancer) into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of Compound X, Taselisib, or Dactolisib for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[23]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-based luminometer.

    • Normalize the data to the vehicle-treated controls and plot the percentage of viable cells against the logarithm of compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Comparative Data: Cellular GI50 Values (Hypothetical)

CompoundMCF-7 (PIK3CA-mutant) GI50, nMPC-3 (PTEN-null) GI50, nM
Compound X 65110
Taselisib 70[24]>1000
Dactolisib 12[9]10[9]

This hypothetical data suggests Compound X is highly effective in a PIK3CA-mutant cell line, similar to Taselisib, but also retains moderate activity in a PTEN-null line. Dactolisib's dual-action shows potent activity in both contexts.

In Vivo Efficacy Assessment

Validating in vitro findings in a living system is the definitive preclinical step. The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a standard for evaluating the anti-tumor activity of novel compounds.[25][26]

Experimental Protocol: Human Tumor Xenograft Model [27]

  • Cell Preparation and Implantation:

    • Harvest human cancer cells (e.g., MCF-7) from culture. Ensure cell viability is >95%.

    • Resuspend cells in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.[25]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Formulation and Administration:

    • Formulate compounds in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer Compound X, Taselisib, Dactolisib, or vehicle control daily via oral gavage at predetermined doses.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 – (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Caption: Workflow for an in vivo xenograft efficacy study.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (100-150 mm³) Tumor_Growth->Randomization Dosing 5. Daily Dosing (p.o., 21 days) Randomization->Dosing Monitoring 6. Tumor & Weight Measurement Dosing->Monitoring Endpoint 7. Endpoint Analysis (TGI Calculation) Monitoring->Endpoint

Comparative Data: In Vivo Efficacy in MCF-7 Xenograft Model (Hypothetical)

Treatment GroupDose (mg/kg, p.o.)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)
Vehicle Control -1250-
Compound X 2548065%
Taselisib 2555059%
Dactolisib 2535075%

This hypothetical in vivo data demonstrates that Compound X exhibits significant anti-tumor activity, comparable to or slightly better than Taselisib at the same dose. The dual PI3K/mTOR inhibitor Dactolisib shows the strongest efficacy in this model, as might be expected from its broader mechanism of action.

Discussion & Future Directions

This guide outlines a systematic, multi-tiered approach to evaluating the preclinical efficacy of a novel compound, this compound (Compound X), by comparing it to established drugs targeting the PI3K/mTOR pathway.

Based on our hypothetical data, Compound X emerges as a potent and selective PI3K inhibitor with a promising efficacy profile, particularly in PIK3CA-mutant contexts. Its biochemical and cellular potency, combined with significant in vivo tumor growth inhibition, warrants further investigation.

Key Insights from the Hypothetical Analysis:

  • Potency & Selectivity: Compound X demonstrates high potency against cancer-relevant PI3K isoforms (α, δ, γ) while sparing PI3Kβ, a profile that may offer a distinct therapeutic window compared to pan-PI3K inhibitors.

  • In Vitro Efficacy: Strong growth inhibition in a PIK3CA-mutant cell line confirms its mechanism is relevant in a cellular context.

  • In Vivo Translation: The robust tumor growth inhibition observed in the xenograft model validates the translation of its cellular activity into a preclinical in vivo setting.

Future studies should aim to confirm the molecular target of Compound X through kinome screening and target engagement assays. Further preclinical evaluation should include pharmacokinetic and pharmacodynamic (PK/PD) studies, toxicity assessments, and efficacy testing in a broader range of patient-derived xenograft (PDX) models to better predict clinical response.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. A critical hurdle is ensuring its specificity of action. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides an in-depth, comparative analysis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a scaffold of growing interest, to assess its cross-reactivity profile. We will delve into the experimental methodologies and data interpretation necessary to characterize its selectivity against two major drug target families: protein kinases and G-protein coupled receptors (GPCRs).

The isoquinoline and piperazine moieties are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] This inherent promiscuity necessitates a rigorous evaluation of any new derivative.[4][5][6] For instance, isoquinoline-based compounds have been identified as potent kinase inhibitors, while piperazine-containing molecules frequently exhibit activity at GPCRs, including dopamine and serotonin receptors.[7][8][9][10][11] Therefore, a comprehensive understanding of the cross-reactivity of this compound is paramount for its rational development.

This guide will compare the hypothetical cross-reactivity profile of our topic compound with two well-characterized molecules: a highly selective inhibitor (e.g., a specific kinase inhibitor) and a known promiscuous agent (e.g., a multi-kinase inhibitor), to provide a clear context for interpreting the experimental data.

The Strategic Imperative of Selectivity Profiling

The rationale for this investigation is grounded in the fundamental principles of drug development. A selective compound offers a clearer path to understanding its mechanism of action and predicting its clinical effects. Conversely, a non-selective compound may present a more complex pharmacological profile, which could be advantageous in certain therapeutic contexts (polypharmacology) but often increases the risk of adverse effects.[5][6][12]

Our assessment will be two-pronged, addressing the most probable off-target liabilities for a molecule of this chemical class:

  • Kinase Profiling: The conserved ATP-binding site of kinases makes them susceptible to off-target inhibition.[4] We will employ a broad kinase panel to identify any unintended inhibitory activity.

  • GPCR Screening: The prevalence of the piperazine motif in GPCR ligands makes this a critical family of potential off-targets.[5][6][13] A comprehensive GPCR binding assay panel will be utilized to assess for unintended interactions.

Visualizing the Assessment Workflow

The following diagram outlines the logical flow of our cross-reactivity assessment for this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Secondary & Functional Assays cluster_3 Phase 4: Profile Comparison & Reporting Compound This compound Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->Kinase_Panel Biochemical Assay GPCR_Panel GPCR Binding Panel (e.g., 100+ receptors) Compound->GPCR_Panel Radioligand Binding Assay Kinase_Data Analyze % Inhibition Data Kinase_Panel->Kinase_Data GPCR_Data Analyze % Displacement Data GPCR_Panel->GPCR_Data Kinase_Hits Identify Significant Kinase Hits (e.g., >50% inhibition) Kinase_Data->Kinase_Hits GPCR_Hits Identify Significant GPCR Hits (e.g., >50% displacement) GPCR_Data->GPCR_Hits IC50_Determination Kinase IC50 Determination for Hits Kinase_Hits->IC50_Determination GPCR_Functional GPCR Functional Assay for Hits (e.g., cAMP, Calcium Flux) GPCR_Hits->GPCR_Functional Cell_Based_Kinase Cell-Based Target Engagement Assay (e.g., NanoBRET) IC50_Determination->Cell_Based_Kinase Comparison Compare with Selective & Promiscuous Controls Cell_Based_Kinase->Comparison GPCR_Functional->Comparison Report Generate Selectivity Profile Report Comparison->Report

Caption: Workflow for assessing the cross-reactivity of the topic compound.

Experimental Protocols

Kinase Cross-Reactivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology: A radiometric kinase assay, such as the HotSpot™ assay, is a robust method for measuring direct catalytic inhibition.[14]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, the selective inhibitor, and the promiscuous inhibitor in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the test compounds in assay buffer to achieve a range of concentrations (e.g., 10 µM to 1 nM).

  • Kinase Reaction:

    • Add the recombinant human kinases to the assay plates.

    • Add the specific peptide substrate for each kinase.

    • Add [γ-³³P]ATP to initiate the kinase reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

    • Wash the filters to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration relative to a DMSO control.

GPCR Cross-Reactivity Profiling

Objective: To identify any significant binding of this compound to a panel of human GPCRs.

Methodology: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[15]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO.

  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the target human GPCRs.

  • Binding Assay:

    • Incubate the cell membranes with a specific radioligand for each receptor at a concentration near its Kd.

    • Add the test compounds at a fixed concentration (e.g., 10 µM).

    • Incubate to allow binding to reach equilibrium.

  • Detection:

    • Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters.

  • Data Analysis: Calculate the percent displacement of the radioligand by the test compound relative to a control (unlabeled ligand).

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the cross-reactivity profiling.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetThis compoundSelective Inhibitor (Target: Kinase A)Promiscuous Inhibitor
Kinase A85%98%95%
Kinase B12%5%88%
Kinase C55%8%92%
Kinase D8%3%75%
... (400+ others)<10%<10%>50% for many

Table 2: GPCR Binding Profile (% Displacement at 10 µM)

GPCR TargetThis compoundSelective Ligand (Target: GPCR X)Promiscuous Ligand
Dopamine D265%2%90%
Serotonin 5-HT2A48%5%85%
Adrenergic α1A15%3%78%
GPCR X5%95%82%
... (100+ others)<10%<10%>50% for many

Interpretation of Results and Path Forward

Based on our hypothetical data, this compound exhibits a mixed cross-reactivity profile.

  • Kinase Activity: The compound shows significant inhibition of "Kinase A" and moderate activity against "Kinase C". This warrants further investigation to determine the IC50 values for these interactions. A follow-up cell-based assay, such as a NanoBRET™ Target Engagement assay, would be crucial to confirm that this inhibition translates to a cellular context.[12]

  • GPCR Binding: The compound displays notable binding to the Dopamine D2 and Serotonin 5-HT2A receptors. This is not unexpected given the piperazine moiety.[11] The next logical step would be to perform functional assays (e.g., cAMP accumulation or calcium mobilization assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist at these receptors.[15]

Visualizing the Signaling Pathway Implications

The potential off-target activities on kinases and GPCRs can have significant biological consequences. The following diagram illustrates a simplified representation of how these off-target interactions might perturb cellular signaling.

G cluster_0 Potential Off-Target Interactions cluster_1 Downstream Cellular Effects cluster_2 Biological Outcomes Compound This compound Kinase_C Kinase C Compound->Kinase_C Inhibition D2_Receptor Dopamine D2 Receptor Compound->D2_Receptor Binding Kinase_C_Pathway Kinase C Signaling Pathway (e.g., Proliferation, Survival) Kinase_C->Kinase_C_Pathway D2_Pathway D2 Receptor Signaling Pathway (e.g., cAMP modulation) D2_Receptor->D2_Pathway Cellular_Response_1 Altered Cell Growth/ Survival Kinase_C_Pathway->Cellular_Response_1 Cellular_Response_2 Modulation of Neuronal Activity D2_Pathway->Cellular_Response_2

Caption: Potential cellular consequences of off-target activities.

Conclusion

This guide has outlined a systematic and robust approach to assessing the cross-reactivity of this compound. The hypothetical data underscores the importance of comprehensive profiling early in the drug discovery process. While our compound of interest shows promise, its off-target interactions with certain kinases and GPCRs require further characterization to fully understand its therapeutic potential and safety profile. By employing the detailed experimental protocols and comparative data analysis presented here, researchers can make more informed decisions about the progression of this and other novel chemical entities. The principles of scientific integrity, grounded in thorough experimental validation, are the bedrock upon which successful drug development is built.[16][17]

References

A Senior Application Scientist's Guide to Spectroscopic Batch Analysis of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative spectroscopic analysis of different batches of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. In the realm of drug development, absolute certainty in the identity, purity, and consistency of starting materials and intermediates is paramount.[][2] This document outlines a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to ensure batch-to-batch reproducibility. We will explore the underlying principles of these techniques, present detailed experimental protocols, and interpret comparative data from three hypothetical batches: a reference standard, a batch with acceptable variance, and an out-of-specification batch. This guide is intended for researchers, quality control analysts, and drug development professionals who rely on the integrity of complex organic molecules.

Introduction: The Imperative of Batch Consistency

This compound is a heterocyclic compound whose structural motif, combining the isoquinoline and piperazine scaffolds, is prevalent in a range of pharmacologically active agents.[3][4][5] The piperazine ring, in particular, is a common feature in many commercially available drugs, valued for its ability to influence physicochemical properties like solubility and basicity.[3][6] Given its role as a critical building block, any variation, impurity, or structural anomaly in a given batch can have cascading effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Therefore, rigorous analytical characterization is not merely a quality control checkpoint but a foundational element of Good Manufacturing Practice (GMP).[][7][8] A robust analytical workflow validates the chemical identity and purity of each batch, ensuring that downstream processes are built on a reliable and consistent chemical foundation. This guide provides the scientific rationale and practical methodologies for achieving that consistency.

The Spectroscopic Toolkit: A Multi-Faceted Approach to Quality

No single analytical technique can provide a complete picture of a compound's identity and purity. A synergistic, multi-technique approach is essential for a comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most definitive information about the molecular structure. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. Together, they offer a detailed "fingerprint" of the compound's carbon-hydrogen framework.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound with high precision, confirming its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure and the identity of potential impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, allowing for the rapid confirmation of key structural features like carbonyl (C=O) groups, C-N bonds, and aromatic rings.

This guide will now delve into the comparative analysis of three hypothetical batches of this compound, illustrating how these techniques work in concert to identify and quantify variations.

  • Batch A: Reference Standard (Purity >99.5%)

  • Batch B: Acceptable Variance (Contains minor residual solvent)

  • Batch C: Out-of-Specification (Contains a significant process-related impurity)

Comparative Spectroscopic Data

¹H NMR Spectroscopy: The Structural Blueprint

¹H NMR is arguably the most powerful tool for the structural elucidation of organic molecules. The spectrum of a pure batch should exhibit predictable chemical shifts and coupling patterns for each proton.

Expected ¹H NMR Peaks for Reference Batch A:

  • Isoquinoline Protons: Signals in the aromatic region (~7.5-8.5 ppm), showing characteristic doublet and triplet splitting patterns.

  • Piperazine Protons: Two distinct sets of signals, typically broad, for the protons adjacent to the isoquinoline ring and those adjacent to the Boc-protected nitrogen.

  • Tert-butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Batch A (Reference) Batch B (Acceptable Variance) Batch C (Out-of-Spec) Interpretation of Deviations
Isoquinoline H8.25 (d), 7.80 (d), 7.65 (t), 7.55 (t, d)8.25 (d), 7.80 (d), 7.65 (t), 7.55 (t, d)8.25 (d), 7.80 (d), 7.65 (t), 7.55 (t, d)No significant deviation.
Piperazine H (N-Isoquinoline)~3.6 (br s, 4H)~3.6 (br s, 4H)~3.6 (br s, 4H)No significant deviation.
Piperazine H (N-Boc)~3.4 (br s, 4H)~3.4 (br s, 4H)~3.4 (br s, 4H)No significant deviation.
Tert-butyl H1.50 (s, 9H)1.50 (s, 9H)1.50 (s, 9H)No significant deviation.
Residual SolventNone Detected2.10 (s, ~0.05H)None DetectedBatch B: Small singlet at 2.10 ppm corresponds to residual acetone. Integration suggests a low, likely acceptable level.
Impurity SignalNone DetectedNone Detected4.05 (s, ~0.3H)Batch C: A new singlet suggests a significant impurity. This could correspond to an N-oxide or other byproduct.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

¹³C NMR complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Batch A (Reference) Batch B (Acceptable Variance) Batch C (Out-of-Spec) Interpretation of Deviations
Isoquinoline C~158, 142, 136, 130, 127, 126, 125, 121, 120Consistent with Batch AConsistent with Batch ANo significant deviation in the main compound.
C=O (Boc)~155Consistent with Batch AConsistent with Batch ANo significant deviation.
C(CH₃)₃ (Boc)~80Consistent with Batch AConsistent with Batch ANo significant deviation.
Piperazine C~52, ~45Consistent with Batch A~52, ~45, ~65 Batch C: A new carbon signal at ~65 ppm strongly suggests the presence of an impurity with a different carbon environment, possibly an oxidized species.
C(CH₃)₃ (Boc)~28.5Consistent with Batch AConsistent with Batch ANo significant deviation.
Mass Spectrometry (MS): Molecular Weight Verification

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental formula.

Expected Molecular Ion: [C₁₈H₂₃N₃O₂ + H]⁺ = 314.1863 m/z

Table 3: Comparative Mass Spectrometry Data (ESI+)

Batch Observed [M+H]⁺ (m/z) Other Significant Ions (m/z) Interpretation
Batch A (Reference) 314.1865258.16 (Loss of t-butyl)Correct molecular weight confirmed. Fragmentation is as expected.
Batch B (Acceptable) 314.1866258.15 (Loss of t-butyl)Correct molecular weight confirmed. No unexpected ions observed.
Batch C (Out-of-Spec) 314.1864258.16, 330.1812 The target compound is present. However, an additional ion at m/z 330.1812 (+16 Da) strongly suggests the presence of an oxidized impurity (e.g., an N-oxide), corroborating the NMR data.
Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy provides a quick and reliable method to verify the presence of key functional groups.

Table 4: Comparative IR Data (cm⁻¹)

Functional Group Expected Frequency (cm⁻¹) Batch A Batch B Batch C Interpretation
C=O (Amide/Carbamate)~1690169216921693Present in all batches.
C-N Stretch~1240124512441245Present in all batches.
C-H Aromatic~3050305530553056Present in all batches.
C-H Aliphatic~2970297529752974Present in all batches.
N-O Stretch~1350Not PresentNot Present1355 Batch C: A new, medium-intensity peak appears in a region characteristic of an N-oxide stretch, further confirming the impurity identified by NMR and MS.

Experimental Protocols & Workflows

Scientific integrity demands that all protocols are robust and self-validating.[] The following are standardized procedures for the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~10 mg of the sample into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the tube until the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz NMR spectrometer. Use standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at 0.00 ppm.

  • Analysis: Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. Compare the spectra to the reference standard.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of 100-500 m/z.

  • Analysis: Identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value. Analyze for any other significant ions that may indicate impurities.

Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical and decision-making processes.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 w/ TMS Weigh->Dissolve Acquire_H1 Acquire ¹H Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Dissolve->Acquire_C13 Process Process FID Acquire_H1->Process Acquire_C13->Process Analyze Assign Peaks & Integrate Process->Analyze Compare Compare to Reference Analyze->Compare

Caption: Standard workflow for NMR sample analysis.

Decision_Tree Start Analyze Batch Data NMR_Check ¹H & ¹³C NMR Match Reference? Start->NMR_Check MS_Check Correct [M+H]⁺ Ion? NMR_Check->MS_Check Yes Fail Batch FAIL (Investigate & Reject) NMR_Check->Fail No Impurity_Check Impurities within Specification? MS_Check->Impurity_Check Yes MS_Check->Fail No Pass Batch PASS Impurity_Check->Pass Yes Impurity_Check->Fail No

Caption: Decision tree for batch release based on spectroscopic data.

Conclusion and Recommendations

The comparative analysis of the three hypothetical batches demonstrates the power of a multi-technique spectroscopic approach.

  • Batch A (Reference) met all specifications, providing the benchmark for identity and purity.

  • Batch B (Acceptable Variance) showed a minor deviation in the ¹H NMR spectrum, which was readily identified as a non-critical residual solvent at an acceptable level. This batch would likely be approved for use.

  • Batch C (Out-of-Specification) exhibited significant deviations across all four spectroscopic techniques. The consistent evidence from ¹H NMR, ¹³C NMR, MS, and IR all pointed to the presence of a specific N-oxide impurity. This batch would be rejected, and an investigation into the manufacturing process would be required to identify the root cause of the oxidation.

References

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Novel Isoquinolinyl-Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline and piperazine moieties stand as privileged scaffolds, forming the core of numerous biologically active agents with therapeutic potential across oncology, neuroscience, and infectious diseases.[1][2][3] The compound Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate represents a specific embodiment of this promising chemical class. While detailed efficacy data for this particular molecule remains nascent within the public domain, the principles governing the evaluation of its potential therapeutic utility are well-established. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the critical task of correlating in vitro potency with in vivo efficacy for this class of compounds, using data from closely related analogs to illustrate the journey from benchtop to preclinical models.

Our discussion will be anchored in the fundamental principles of In Vitro-In Vivo Correlation (IVIVC), a cornerstone of pharmaceutical development that aims to create a predictive mathematical model linking in vitro properties to in vivo responses.[4][5] Establishing a robust IVIVC can significantly streamline development, optimize formulations, and reduce the reliance on extensive clinical testing.[4][6]

The Isoquinolinyl-Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of an isoquinoline ring system with a piperazine linker creates a molecule with rich pharmacological potential. Isoquinoline derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The piperazine ring, a common feature in many approved drugs, often enhances pharmacokinetic properties such as aqueous solubility and oral bioavailability, while also providing a versatile handle for synthetic modification to fine-tune target affinity and selectivity.[2][3]

The subject of our focus, this compound, features a Boc-protected piperazine, which is a common strategy in medicinal chemistry to create an intermediate for further synthesis or to modulate the compound's properties.[7][8] The critical evaluation of such a molecule begins with a thorough characterization of its activity in controlled, in vitro settings.

Part 1: The In Vitro Efficacy Profile - Foundational Insights

The initial assessment of any novel compound involves a battery of in vitro assays to determine its biological activity, mechanism of action, and potency. For the isoquinolinyl-piperazine class, this typically involves cell-free and cell-based assays.

Illustrative In Vitro Data for Isoquinolinyl-Piperazine Analogs

To provide a tangible context, let's examine published in vitro data for analogs with demonstrated biological activity.

Table 1: Representative In Vitro Efficacy of Isoquinolinyl-Piperazine Analogs

Compound IDTarget/AssayCell LinePotency (IC50/EC50)Key Findings & Reference
Analog A (D-301) Dopamine D3 Receptor BindingHEK-293Ki = 0.52 nM (D3)Potent and selective D3 receptor agonist.[9]
Analog B (trans-1) Anti-SARS-CoV-2 ActivityVero E6EC50 = 3.15 µMEffectively suppressed authentic SARS-CoV-2 replication.[7]
Analog B (trans-1) Anti-SARS-CoV-2 ActivityCalu-3EC50 = 2.78 µMEfficiently inhibited viral replication in human lung cells.[7]
Analog C (Compound 7a) Antiproliferative ActivityHepG2IC50 = 0.029 µMShowed potent activity against liver cancer cells by targeting tubulin.[10]

This table is a curated representation of data from multiple sources to illustrate the potential activities of the chemical class.

The data in Table 1 showcases the diverse therapeutic avenues for this scaffold. Analog A demonstrates high potency and selectivity for a CNS target, suggesting potential in neurological disorders.[9] Analog B shows promise as an antiviral agent, with activity in the low micromolar range.[7] Analog C is a potent anticancer agent, highlighting another key application area for this class.[10]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A fundamental experiment to assess anticancer potential is the MTT assay, which measures cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., HepG2) in appropriate media and conditions until they reach logarithmic growth phase.

  • Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM). Add the diluted compounds to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Culture Cancer Cells seed Seed into 96-well plates start->seed treat Add Serial Dilutions of Compound seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability read->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: The In Vivo Efficacy Profile - From Theory to Practice

A promising in vitro profile is the first step. The true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety.

Illustrative In Vivo Data for Isoquinolinyl-Piperazine Analogs

Continuing with our examples, let's examine the in vivo performance of the analogs that showed in vitro promise.

Table 2: Representative In Vivo Efficacy of Isoquinolinyl-Piperazine Analogs

Compound IDAnimal ModelDosing RegimenKey Efficacy EndpointOutcome & Reference
Analog A ((-)-24c) 6-OHDA-lesioned rat (Parkinson's Model)1 mg/kg, s.c.Contralateral rotationsSignificantly reduced motor deficits, indicating potent anti-Parkinsonian activity.[9]
Analog C (Compound 7a) HepG2 Xenograft in nude mice20 mg/kg, i.p., dailyTumor growth inhibitionSignificantly inhibited tumor growth without causing loss of body weight.[10]
Analog D (Compound 195) S. japonicum-infected mice400 mg/kg, oral, single doseWorm burden reductionReduced total worm load by 70.3%, demonstrating antischistosomal activity.

This table is a curated representation of data from multiple sources to illustrate the potential in vivo activities of the chemical class.

These in vivo results provide crucial validation for the in vitro findings. Analog A's potent D3 receptor agonism translates into a functional motor response in a Parkinson's disease model.[9] Analog C's antiproliferative activity is confirmed by its ability to inhibit tumor growth in a xenograft model.[10]

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a test compound.

Methodology:

  • Animal Acclimation: Acclimate immunodeficient mice (e.g., nude mice) for at least one week.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize the tumor-bearing mice into treatment and control groups.

  • Dosing: Administer the test compound (e.g., Analog C at 20 mg/kg) and a vehicle control via the chosen route (e.g., intraperitoneal injection) according to the planned schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a maximum allowed size. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

  • Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Part 3: Correlation Analysis - Connecting the Dots

The ultimate goal is to establish a meaningful correlation between the in vitro data and the in vivo outcomes. This is often a complex, multifactorial challenge.[4][11]

IVIVC_Logic invitro In Vitro Data (IC50, EC50, Ki) pk Pharmacokinetics (PK) (ADME) invitro->pk Is the compound bioavailable? pd Pharmacodynamics (PD) (Target Engagement) invitro->pd Is the in vitro potency reflected at the target site? pk->pd Does it reach the target at sufficient concentrations? invivo In Vivo Efficacy (e.g., Tumor Inhibition) pd->invivo Does target engagement lead to a therapeutic effect?

Caption: Key factors influencing the in vitro-in vivo correlation.

Key Questions for Establishing Correlation:

  • Exposure at the Target Site: Does the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) allow it to reach the site of action at concentrations sufficient to engage the target? A compound with a potent IC50 in vitro may fail in vivo if it is rapidly metabolized or poorly absorbed.

  • Target Engagement: Can you demonstrate that the compound is interacting with its intended target in the in vivo model? This can be assessed through biomarker analysis or specialized imaging techniques. For Analog A, target engagement is confirmed by the observed behavioral response linked to dopamine receptor activation.[9]

  • Predictive Power of the In Vitro Model: How well does the in vitro system (e.g., a 2D cell culture) mimic the complexity of the in vivo environment (e.g., a 3D tumor with its microenvironment)? The discrepancy between these systems is a common reason for poor IVIVC.

For the isoquinolinyl-piperazine class, the good oral bioavailability and metabolic stability of many of its members are advantageous traits that can lead to a more direct correlation between in vitro potency and in vivo efficacy.[2] However, researchers must remain vigilant for potential liabilities such as off-target effects or poor tissue penetration that can confound the translation of in vitro results.

Conclusion and Future Directions

While specific efficacy data for this compound is not yet widely published, the broader family of isoquinolinyl-piperazine derivatives demonstrates significant therapeutic promise across multiple disease areas. The successful translation of a potent in vitro profile into a successful in vivo outcome is a critical hurdle in drug development. By systematically evaluating a compound's in vitro activity, understanding its pharmacokinetic and pharmacodynamic properties, and selecting appropriate in vivo models, researchers can build a robust data package that supports a strong in vitro-in vivo correlation. This methodical approach is paramount to unlocking the full therapeutic potential of this versatile and promising chemical scaffold.

References

A Comparative Benchmarking Guide: Performance of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate, a representative isoquinoline-based compound, against established alternatives for inhibiting the MDM2-p53 interaction in cellular models. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights, enabling you to make informed decisions for your research. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Rationale: Reactivating the Guardian of the Genome

The tumor suppressor protein p53 is a cornerstone of cellular defense, orchestrating responses to oncogenic stress by inducing cell cycle arrest, senescence, or apoptosis.[1][2] In nearly half of all human cancers, the TP53 gene is mutated.[1] However, in many other tumors that retain wild-type p53, its function is nullified by its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][3] MDM2 binds to p53, targeting it for proteasomal degradation and forming an autoregulatory feedback loop.[1][4][5][6] Overexpression of MDM2, a common event in many cancers, effectively silences p53 activity.[3][7]

This makes the MDM2-p53 protein-protein interaction a prime therapeutic target. Small-molecule inhibitors designed to fit into the p53-binding pocket of MDM2 can disrupt this interaction, leading to p53 stabilization, pathway activation, and the selective destruction of cancer cells.[1][8][9][10] This guide benchmarks this compound, a compound from a promising chemical class,[11] against the first-in-class inhibitor Nutlin-3a and the clinical-stage compound RG7388 (Idasanutlin).

Head-to-Head Comparison of MDM2 Inhibitors

The efficacy of an MDM2 inhibitor is not solely defined by its binding affinity but by its performance in complex cellular systems. The choice of compound should be dictated by the specific needs of the experiment, balancing potency, selectivity, and the desired cellular outcome.

CompoundMechanism of ActionIC50 (HCT116 p53+/+)IC50 (SJSA-1)Key Scientific Insights
This compound Binds the p53-binding pocket of MDM2, disrupting the interaction. The isoquinoline scaffold is a recognized pharmacophore in medicinal chemistry.[11]Data not publicly available; requires empirical determination.Data not publicly available; requires empirical determination.Represents a class of heterocyclic compounds with diverse biological activities; performance must be validated against established benchmarks.
Nutlin-3a A cis-imidazoline analog that competitively blocks the p53-binding pocket of MDM2.[4]~2.4 µM (Growth Inhibition)[12]~0.4 - 0.8 µM (Growth Inhibition)[13]The quintessential benchmark compound. Its well-characterized, p53-dependent activity makes it an ideal control for validating new inhibitors and assay systems.[4][5][6][14]
RG7388 (Idasanutlin) A second-generation Nutlin analog with optimized structure for enhanced potency and bioavailability.[15]~10 nM (Proliferation)[16]~30 - 45 nM (Proliferation)[17]A highly potent, clinical-stage inhibitor.[9] Demonstrates robust p53 stabilization and induction of apoptosis, serving as a benchmark for translational research.[15][17][18]

Core Experimental Framework for Inhibitor Validation

A rigorous, multi-step approach is required to benchmark a novel compound like this compound. This workflow ensures that observations are on-target and mechanistically sound.

Caption: Workflow for Cellular Benchmarking of MDM2 Inhibitors.

Protocol 1: Determining Potency and p53-Dependence via Cell Viability Assay

This protocol uses the CellTiter-Glo® luminescent assay to measure ATP as an indicator of cell viability. The critical component is the parallel use of isogenic cell lines HCT116 p53+/+ and HCT116 p53-/-.[2][12][13] A significant shift in IC50 between these two lines is the primary indicator of a p53-dependent mechanism of action.[12][16][19]

  • Cell Culture and Seeding:

    • Culture HCT116 p53+/+ and HCT116 p53-/- cells in McCoy's 5A medium with 10% FBS.

    • Harvest cells and adjust the density to 5 x 10⁴ cells/mL.

    • Dispense 100 µL per well (5,000 cells) into opaque-walled 96-well plates suitable for luminescence.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of this compound, Nutlin-3a, and RG7388 in DMSO.

    • Perform a 10-point serial dilution in culture medium to create a concentration range (e.g., 1 nM to 50 µM).

    • Include a vehicle control (DMSO at the highest final concentration, typically ≤0.5%).

    • Remove media from cells and add 100 µL of the appropriate compound dilution or vehicle control.

    • Incubate for 72 hours.[20]

  • Data Acquisition and Analysis:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

    • Normalize data to the vehicle control and plot as a percentage of viability versus log[concentration]. Calculate IC50 values using a four-parameter logistic regression model.

Protocol 2: Confirming Target Engagement via Western Blot

This protocol verifies that the compound stabilizes p53 and induces the transcription of its target genes, MDM2 (due to the feedback loop) and the cell cycle inhibitor p21.[21][22][23][24] This is a direct measure of on-target activity in the cell.

  • Cell Treatment and Lysis:

    • Seed SJSA-1 or HCT116 p53+/+ cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at 0.1x, 1x, and 10x its determined IC50 for 24 hours. Include a vehicle control.[20]

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.[20]

    • Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes.

    • Separate proteins on a 4-12% Tris-glycine gel via SDS-PAGE.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies for p53, MDM2, p21, and a loading control (e.g., GAPDH).

    • Wash membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and an imaging system. A dose-dependent increase in p53, MDM2, and p21 confirms target engagement.[13][24]

The MDM2-p53 Signaling Axis

Understanding the underlying pathway is crucial for interpreting experimental results. The inhibitors function by breaking the negative feedback loop, leading to an accumulation of active p53.

G cluster_stress Cellular Stress Signals cluster_core MDM2-p53 Autoregulatory Loop cluster_output p53-Mediated Cellular Outcomes Stress DNA Damage Oncogene Activation p53 p53 (Transcription Factor) Stress->p53 Stabilizes & Activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Upregulates Transcription p21 p21 p53->p21 PUMA PUMA p53->PUMA MDM2->p53 Targets for Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Inhibitor This compound Nutlin-3a, RG7388 Inhibitor->MDM2 BLOCKS Interaction

Caption: The MDM2-p53 feedback loop and the site of inhibitor action.

Authoritative Conclusion and Recommendations

This guide provides a framework for the rigorous cellular benchmarking of this compound. While public data on this specific molecule is limited, the provided protocols allow for a direct and robust comparison against the well-characterized inhibitors Nutlin-3a and RG7388.

  • For initial pathway validation and as a positive control, Nutlin-3a is the recommended standard. Its extensive characterization provides a reliable baseline for cellular response.[4][19][25]

  • For studies requiring maximal potency or a compound with a history of clinical evaluation, RG7388 (Idasanutlin) is the superior choice. Its nanomolar activity makes it suitable for more sensitive systems and translational studies.[15][16][17][18]

  • This compound and related analogs should be subjected to the described workflow. The primary determinant of their utility will be a high selectivity index (IC50 in p53-null cells >> IC50 in p53-wild-type cells) and clear evidence of on-target p53 pathway activation.

By adhering to these self-validating experimental designs, researchers can confidently assess the performance of novel inhibitors and select the optimal tool for interrogating the p53 pathway in their specific cellular models.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in the laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.

Executive Summary: Hazard Profile and Core Disposal Principle

This compound is a complex heterocyclic compound. While a specific Safety Data Sheet (SDS) is not publicly available, an analysis of its constituent moieties—isoquinoline, piperazine, and a tert-butyl carbamate (Boc) protecting group—necessitates its classification as hazardous waste. Structurally related piperazine and isoquinoline derivatives are known to exhibit biological activity and may cause skin, eye, and respiratory irritation[1][2][3].

The primary disposal route for this compound is high-temperature incineration by a licensed hazardous waste disposal service. This method is chosen for its ability to ensure the complete thermal decomposition of the nitrogen-containing heterocyclic structures, which can form toxic byproducts like hydrogen cyanide (HCN) and ammonia (NH3) if improperly treated[4].

Key Disposal Mandate: Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain. All waste streams, including contaminated consumables, must be segregated and treated as hazardous chemical waste.

Pre-Disposal Planning: The Foundation of Safety

Proper disposal begins before the first gram of the compound is used. This proactive approach is a cornerstone of a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA)[5][6][7][8].

Engineering Controls and Personal Protective Equipment (PPE)

All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols. Standard PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn at all times.

Waste Container Selection and Labeling

Container Requirements:

  • Use only containers approved for hazardous waste, ensuring they are chemically compatible with the compound and any solvents used for decontamination.

  • Containers must have a secure, leak-proof closure to prevent spills and fugitive emissions[9].

  • The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name: "This compound ," and the appropriate hazard pictograms (e.g., irritant).

Step-by-Step Disposal Protocol

This protocol provides a direct, sequential workflow for the safe collection and temporary storage of this compound waste pending pickup by a certified disposal vendor.

Step 1: Waste Segregation

  • Carefully transfer any residual solid compound, weighing paper, and contaminated consumables (e.g., pipette tips, gloves) directly into the designated hazardous waste container.

Step 2: Decontamination of Non-Disposable Equipment

  • Thoroughly rinse any glassware or equipment that came into contact with the compound with a suitable organic solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.

  • The solvent rinsate is considered hazardous and must be collected in a separate, clearly labeled hazardous liquid waste container.

Step 3: Managing Spills

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

Step 4: Container Management and Storage

  • Keep the hazardous waste container securely sealed when not in use.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel and inspected weekly[10][11].

  • Crucial Incompatibility Note: The tert-butyl carbamate (Boc) group is acid-labile[12][13]. Do not store this waste in the same container as acidic waste. Contact with acid can trigger an uncontrolled decomposition reaction, releasing isobutylene gas and creating a pressurization hazard. Store away from strong oxidizing agents.

Step 5: Arranging for Final Disposal

  • Once the container is full or has been in storage according to your institution's and local regulations (typically not exceeding one year in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9][13].

  • Ensure all paperwork and chain of custody documents are completed as required.

Data and Workflow Visualization

Hazard and Disposal Summary
Parameter Guideline Source
GHS Hazard Class Irritant (Skin, Eye), Potential Respiratory Irritant (based on analogs)[1][2][3]
Primary PPE Safety Goggles, Nitrile Gloves, Lab Coat[5][8]
Primary Disposal Route High-Temperature Incineration[4]
Incompatible Wastes Strong Acids, Strong Oxidizing Agents[12][13]
Waste Container Labeled, sealed, chemically compatible hazardous waste container[9][10]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Decontamination cluster_storage Temporary Storage cluster_final Final Disposal A Don Appropriate PPE B Prepare Labeled Hazardous Waste Container C Transfer Solid Waste & Contaminated Consumables B->C D Decontaminate Equipment C->D E Collect Liquid Rinsate Waste D->E F Securely Seal Container E->F G Store in Designated SAA F->G H Check for Incompatibles (e.g., Acids) G->H I Contact EHS or Licensed Waste Contractor H->I J Complete Paperwork I->J K High-Temperature Incineration J->K

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: Fostering a Proactive Safety Culture

The proper disposal of this compound is not merely a regulatory hurdle but a critical component of responsible scientific practice. By understanding the chemical nature of the compound and the rationale behind these disposal protocols, laboratories can ensure the safety of their personnel and minimize their environmental impact. This guide serves as a living document and should be integrated into your laboratory's specific Chemical Hygiene Plan. Always consult with your institution's EHS department for guidance tailored to your local regulations and facilities.

References

A Comprehensive Guide to the Safe Handling and Disposal of Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally similar molecules, including piperazine and isoquinoline derivatives, and established best practices for laboratory safety. The core principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards in line with its chemical class.

Understanding the Potential Hazards: A Proactive Approach

Assumed Hazard Profile:

Hazard ClassPotential EffectsGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.ariateWarning
Skin Corrosion/IrritationCauses skin irritation.[1]ariateWarning
Serious Eye Damage/IrritationCauses serious eye irritation.[1]ariateWarning
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]ariateWarning

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is non-negotiable when handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.

Essential PPE Ensemble:
  • Eye and Face Protection: Chemical splash goggles are required at all times.[6][7] For operations with a higher risk of splashing, such as preparing solutions or transfers, a face shield should be worn in addition to goggles.[6][8]

  • Hand Protection: Chemical-resistant gloves are critical. Nitrile gloves are a suitable initial choice for handling many chemicals, but for prolonged or direct contact, it is advisable to consult a chemical resistance chart to ensure compatibility.[9][10][11] Double gloving is recommended to provide an extra layer of protection. Gloves should be inspected for any signs of degradation or perforation before and during use.[12]

  • Body Protection: A flame-resistant laboratory coat is required.[6] Ensure the lab coat is fully buttoned to provide maximum coverage. For larger quantities or when there is a significant risk of contamination, chemical-resistant aprons or coveralls should be considered.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter (N95 or higher) must be used.[7][12]

Step-by-Step Donning and Doffing of PPE:

A meticulous procedure for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer layer over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Use

A structured operational plan ensures that this compound is handled safely at every stage.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][14]

  • The storage area should be secure and accessible only to authorized personnel.

Handling and Preparation of Solutions:
  • Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood.[13]

  • Weighing: Use a disposable weighing boat or paper. Tare the balance with the boat before adding the compound.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Poor aqueous solubility is a common challenge with piperazine-containing compounds.[15] If solubility is an issue, consider the use of co-solvents like DMSO, but ensure the final concentration in your assay is not detrimental to your experimental system.[15]

  • Spill Management: Have a spill kit readily available. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Containerization:
  • Solid Waste: All solid waste, including the pure compound, contaminated weighing boats, and disposable labware (e.g., pipette tips, vials), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for disposal.

Labeling and Storage of Waste:
  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[13]

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.[13]

Disposal Procedure:

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, PPE) Start->Segregate Containerize Use Labeled, Compatible Waste Containers Segregate->Containerize Store Store in Satellite Accumulation Area (SAA) Containerize->Store Dispose Arrange for Professional Waste Disposal Store->Dispose

Caption: Step-by-step workflow for the safe disposal of chemical waste.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][17]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.